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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Exact Molecular Weight, Mass Analysis, and Application of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine

Executive Summary In modern drug discovery, the precision of starting materials dictates the fidelity of downstream biological candidates. 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine (CAS: 1707728-06-0) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the precision of starting materials dictates the fidelity of downstream biological candidates. 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine (CAS: 1707728-06-0) is a highly privileged heterocyclic building block utilized extensively in the synthesis of targeted kinase inhibitors[1]. As a Senior Application Scientist, I emphasize that understanding the exact monoisotopic mass and average molecular weight of this compound is not merely a regulatory checkbox—it is a critical diagnostic tool for verifying structural integrity, tracking isotopic signatures during cross-coupling reactions, and ensuring the purity of the final Active Pharmaceutical Ingredient (API).

This whitepaper provides a comprehensive analysis of the compound’s mass characteristics, the causality behind its structural design, and a self-validating analytical protocol for High-Resolution Mass Spectrometry (HRMS).

Chemical Identity & Structural Causality

The utility of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine stems from its specific functionalization, which has been rationally designed for kinase targeting:

  • The Pyrazolo[3,4-b]pyridine Core: This bicyclic system is a bioisostere of the purine ring found in ATP. It is highly versatile, capable of forming critical hydrogen bond donor-acceptor pairs with the hinge region of various kinases (e.g., FGFR, TRK, and Mps1)[2].

  • 1-Methyl Substitution: Methylation at the N1 position eliminates a potential hydrogen bond donor. This is a deliberate medicinal chemistry strategy used to tune kinase selectivity and improve the lipophilic ligand efficiency (LLE) of the molecule, preventing off-target binding[3].

  • 5-Bromo Handle: The bromine atom at the C5 position serves as a highly reactive orthogonal handle. It allows for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) to project diverse chemical vectors into the solvent-exposed channel of the kinase domain[3].

  • 6-Amine Group: Provides an additional interaction point for hydrogen bonding or serves as a nucleophile for subsequent amidation/urea formation.

Theoretical Mass & Isotopic Profiling

In mass spectrometry and bulk synthesis, distinguishing between Exact Mass (monoisotopic mass) and Average Molecular Weight is paramount. The exact mass is calculated using the mass of the most abundant isotopes (e.g., 12C , 1H , 14N , 79Br ) and is used for HRMS peak identification[4]. The average molecular weight accounts for the natural isotopic distribution and is used for stoichiometric calculations in the laboratory.

Because bromine has two stable isotopes ( 79Br at 50.69% and 81Br at 49.31%), the compound exhibits a diagnostic 1:1 isotopic doublet in mass spectra. This isotopic signature is a self-validating feature; its presence confirms that the halogen handle has not been inadvertently cleaved during storage or intermediate synthetic steps.

Quantitative Mass Data Summary
PropertyValueCausality / Analytical Significance
Chemical Formula C7​H7​BrN4​ Defines the absolute atomic composition[5].
Monoisotopic Exact Mass ( 79Br ) 225.9854 DaThe primary target mass for HRMS calculations. The expected [M+H]+ ion is at m/z 226.9927[4].
Monoisotopic Exact Mass ( 81Br ) 227.9834 DaCreates the diagnostic 1:1 isotopic doublet ( [M+H]+ at m/z 228.9907), confirming bromine retention.
Average Molecular Weight 227.065 g/mol Used strictly for bulk stoichiometric calculations (e.g., determining equivalents for cross-coupling)[6].
CAS Registry Number 1707728-06-0Unique identifier ensuring the correct regioisomer is procured[7].

High-Resolution Mass Spectrometry (HRMS) Protocol

To verify the exact mass and structural integrity of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine, the following self-validating LC-ESI-TOF (Liquid Chromatography-Electrospray Ionization-Time of Flight) protocol must be executed.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Methanol ensures the complete dissolution of the rigid heteroaromatic system. The addition of 0.1% Formic Acid is critical; it provides the necessary protons to drive the formation of the [M+H]+ ion, maximizing ionization efficiency for the basic pyridine and amine nitrogens.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). Run a rapid gradient from 5% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The rapid gradient efficiently separates the target compound from highly polar impurities (which elute in the void volume) and highly lipophilic degradation products, ensuring the mass spectrometer analyzes a pure chromatographic peak.

Step 3: Mass Spectrometry Parameters & Internal Calibration

  • Action: Operate the MS in Positive ESI mode ( ESI+ ) with a capillary voltage of 3.5 kV. Set the mass range to m/z 100–500.

  • Self-Validating Step: Simultaneously infuse a lock-mass solution (e.g., Leucine Enkephalin, exact mass m/z 556.2771) via a secondary reference sprayer.

  • Causality: The lock-mass provides continuous internal calibration of the mass axis. This guarantees that the mass accuracy remains under 5 ppm, which is mandatory for distinguishing the target formula ( C7​H7​BrN4​ ) from isobaric contaminants.

Step 4: Data Analysis & Isotopic Confirmation

  • Action: Extract the ion chromatograms (EIC) for m/z 226.9927 and m/z 228.9907.

  • Causality: You must observe both peaks co-eluting at the exact same retention time with an approximate 1:1 intensity ratio. This definitively confirms the exact mass and the presence of the critical bromine handle.

Synthetic & Application Workflow

The following diagram illustrates the logical progression from the exact mass verification of the building block through its functionalization into a kinase inhibitor candidate.

G A 5-Bromo-1-methyl-1H- pyrazolo[3,4-b]pyridin-6-amine (Exact Mass: 225.9854 Da) B Pd-Catalyzed Cross-Coupling A->B Boronic Acid (Suzuki) C Functionalized Kinase Inhibitor B->C Yield Optimization D HRMS Isotopic Verification C->D Mass Confirmation E In Vitro Kinase Screening C->E Biological Assay

Figure 1: Synthetic and analytical workflow for utilizing 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine.

References

  • Parkway Scientific. "YB-500 (1643105-70-7, MFCD28505495) - C7H7BrN4 Exact Mass". Parkway Scientific.
  • Echemi. "117718-82-8, 3-BROMO-N-METHYLIMIDAZO[1,2-A - C7H7BrN4 Exact Mass". Echemi.
  • SpectraBase. "6-(1-Azidoethyl)-2-bromopyridine - Exact Mass 225.985409 g/mol ". SpectraBase.
  • ChemSrc. "1707728-06-0_5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine". ChemSrc.
  • BidePharm. "CAS: 2090775-54-3, 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine / 1707728-06-0". BidePharm.
  • PubMed / NIH. "Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present)". PubMed.
  • ACS Medicinal Chemistry Letters. "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors". ACS Publications.

Sources

Exploratory

Discovery and Synthesis Pathways for 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine: A Technical Guide

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Executive Summary The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently deployed in the design of potent kinase inhibitors targeting ALK, RIP1, and CDK pathways[1][2][3]. Within this chemical space, 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine (CAS: 1707728-06-0) emerges as a critical, high-value building block[4].

The strategic placement of an amino group at C6 and a bromine atom at C5 provides an ideal vector for late-stage functionalization. The C6-amine serves as a hydrogen-bond donor for hinge-binding in kinase ATP pockets, while the C5-bromo group acts as a versatile synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, enabling the rapid generation of diverse, complex chemical libraries[5].

This whitepaper outlines the authoritative, field-proven synthetic pathways to construct this molecule, emphasizing mechanistic causality, regiocontrol, and self-validating experimental protocols.

Chemical Identification & Physicochemical Profile

To establish a baseline for analytical validation, the core quantitative and structural data of the target compound are summarized below.

PropertyValue
IUPAC Name 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine
CAS Registry Number 1707728-06-0[4][6]
Molecular Formula C₇H₇BrN₄
Molecular Weight 227.06 g/mol
Core Scaffold Pyrazolo[3,4-b]pyridine
Key Reactive Sites N1 (Methylated), C5 (Electrophilic handle), C6 (Nucleophilic/H-bond donor)

Retrosynthetic Strategy & Mechanistic Rationale

The de novo construction of the 5-bromo-6-amino-pyrazolo[3,4-b]pyridine system requires precise control over regioselectivity. Rather than attempting a complex cyclization with the halogens pre-installed, the most robust and scalable approach relies on the sequential functionalization of a commercially available precursor: 6-chloro-1H-pyrazolo[3,4-b]pyridine .

The Four-Phase Disconnection
  • Regioselective N-Methylation: Alkylation of the pyrazole core. The use of Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (Acetonitrile) thermodynamically favors methylation at the N1 position over the N2 position due to the stabilization of the corresponding anion[7].

  • Palladium-Catalyzed Amination (C-N Bond Formation): Direct displacement of the C6-chloride with ammonia is notoriously difficult due to the electron-rich nature of the pyrazolopyridine core. Instead, a Buchwald-Hartwig cross-coupling utilizing acetamide as an ammonia surrogate bypasses this limitation. The bulky bidentate ligand Xantphos (bite angle ~111°) is selected to facilitate reductive elimination and prevent unwanted side reactions[7].

  • Acid-Mediated Deprotection: The acetyl group is cleaved using concentrated hydrochloric acid under reflux, revealing the primary amine.

  • Electrophilic Aromatic Substitution (EAS): The final step involves the regioselective bromination at C5. The C6-amino group is strongly electron-donating (+M effect), highly activating the ortho position (C5). N-Bromosuccinimide (NBS) provides a controlled release of electrophilic bromine (Br⁺), ensuring mono-bromination without over-halogenation[8].

Pathway Visualization

Synthesis_Pathway A 6-chloro-1H-pyrazolo [3,4-b]pyridine B 6-chloro-1-methyl-1H- pyrazolo[3,4-b]pyridine A->B MeI, Cs2CO3 ACN, RT C N-(1-methyl-1H-pyrazolo [3,4-b]pyridin-6-yl)acetamide B->C Acetamide, Pd(OAc)2 Xantphos, Cs2CO3 1,4-Dioxane, 100°C D 1-methyl-1H-pyrazolo [3,4-b]pyridin-6-amine C->D 37% HCl (aq) Reflux E 5-Bromo-1-methyl-1H- pyrazolo[3,4-b]pyridin-6-amine D->E NBS DMF, RT

Caption: Four-step forward synthesis pathway from 6-chloro-1H-pyrazolo[3,4-b]pyridine to the target.

Step-by-Step Experimental Protocols

The following methodologies are engineered to be self-validating systems, incorporating in-process controls to ensure high fidelity at each stage[7].

Protocol A: Synthesis of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

Causality: Cs₂CO₃ is utilized because the large cesium cation provides a highly reactive, "naked" pyrazolopyridine anion, driving the reaction to completion while maximizing N1 regioselectivity.

  • Charge a reaction vessel with 6-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv) and anhydrous Acetonitrile (ACN) (10 mL/g).

  • Add Cs₂CO₃ (2.0 equiv) and stir the suspension for 30 minutes at room temperature to ensure complete deprotonation[7].

  • Cool the mixture to 0 °C and add Iodomethane (MeI) (4.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours (Optionally, microwave irradiation at 150 °C for 10 minutes can be applied to force sluggish reactions)[7].

  • Workup: Quench with ice water, extract with Ethyl Acetate (EtOAc), wash organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Heptane/EtOAc) to isolate the N1-methylated product.

Protocol B: Buchwald-Hartwig Amination

Causality: Acetamide prevents the formation of di-arylamines, a common byproduct when using ammonia gas. Pd(OAc)₂ and Xantphos form the active catalytic species in situ.

  • Dissolve 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv) in anhydrous 1,4-dioxane (10 mL/g) and sparge with nitrogen for 15 minutes to remove dissolved oxygen[7].

  • Add Acetamide (1.2 equiv), Palladium(II) acetate (10 mol%), Xantphos (5 mol%), and Cs₂CO₃ (2.0 equiv)[7].

  • Seal the vessel and heat to 100 °C for 12–16 hours under a nitrogen atmosphere.

  • Validation: Monitor via LC-MS. The disappearance of the starting material mass and the appearance of the [M+H]⁺ peak for the acetylated product confirms conversion.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography to yield N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl)acetamide[7].

Protocol C: Acid-Mediated Deacetylation
  • Suspend the acetylated intermediate in water (10 mL/g) and add 37% aqueous HCl (excess, ~100 equiv)[7].

  • Heat the solution to reflux (approx. 100 °C) for 2–4 hours.

  • Workup: Cool to room temperature. Carefully neutralize the acidic solution with saturated aqueous NaHCO₃ until pH ~ 8 is reached. Extract the precipitated free amine with EtOAc. Dry and concentrate to yield 1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine [7].

Protocol D: Regioselective C5-Bromination

Causality: The reaction leverages the inherent electronic bias of the substrate. The C6-amine donates electron density into the ring via resonance, specifically activating the C5 position toward electrophilic attack.

EAS_Mechanism N1 C6-Amino Group (+M Effect, Activating) N3 C5 Position (Highly Nucleophilic) N1->N3 Directs Ortho N2 Pyridine Ring Nitrogen (-I, -M Effect, Deactivating) N2->N3 Directs Meta (to N) N4 Electrophilic Attack by Br+ (from NBS) N3->N4 N5 Wheland Intermediate (Resonance Stabilized) N4->N5 N6 Deprotonation & Aromatization N5->N6 N7 5-Bromo Substituted Product N6->N7

Caption: Electronic directing effects governing the regioselective C5-bromination of the pyrazolopyridine core.

  • Dissolve 1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (10 mL/g).

  • Protect the reaction flask from light (to prevent radical side-reactions) and cool to 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes[8].

  • Allow the reaction to warm to room temperature and stir for 1–2 hours.

  • Validation: TLC or LC-MS will show the clean formation of the heavier brominated product.

  • Workup: Pour the mixture into ice water. The product typically precipitates. Filter the solid, wash with cold water, and dry under vacuum to afford high-purity 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine .

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:

  • LC-MS: ESI+ should display a characteristic isotopic doublet (approx. 1:1 ratio) at m/z 227.0 and 229.0 [M+H]⁺, confirming the presence of a single bromine atom.

  • ¹H NMR (DMSO-d₆): The disappearance of the C5 proton (which would typically appear as a doublet in the unbrominated precursor) and the presence of a single aromatic singlet for the C4 proton will confirm the regiochemistry of the bromination. The N-methyl group will appear as a sharp singlet integrating to 3H around ~3.9 ppm.

References

  • Google Patents. Contains the foundational Buchwald-Hartwig amination and methylation protocols for the 1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine precursor.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications MDPI - Molecules. Comprehensive review of the pyrazolo[3,4-b]pyridine scaffold, its tautomerism, and its utility in modern drug discovery. URL:[Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics ACS Omega. Details the structure-activity relationships and late-stage functionalization of highly substituted pyrazolo[3,4-b]pyridines. URL:[Link]

Sources

Foundational

Decoding the Pharmacophore: 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine in Kinase Inhibitor Design

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged chemical scaffolds that can perfectly mimic the endogenous binding of adenosine triphosphate (ATP) whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged chemical scaffolds that can perfectly mimic the endogenous binding of adenosine triphosphate (ATP) while offering versatile vectors for structural elaboration. 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine (CAS: 1707728-06-0) has emerged as a cornerstone building block in modern medicinal chemistry[1][2]. This whitepaper deconstructs the structural biology, mechanistic rationale, and self-validating experimental workflows required to leverage this scaffold in overcoming oncogenic gatekeeper mutations, specifically in targets like Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK)[3][4].

Structural Mechanistic Insights: The Anatomy of a Hinge Binder

To understand the utility of this molecule, one must analyze the causality behind its specific functional groups. The core pyrazolo[3,4-b]pyridine system is a bioisostere of the adenine ring of ATP, designed to anchor the molecule within the highly conserved kinase hinge region[5].

The Functional Triad
  • The 1-Methyl Group (Conformational Lock): Unsubstituted pyrazoles exist in a tautomeric equilibrium (1H vs. 2H). Methylation at the N1 position locks the tautomeric state. This eliminates a potential hydrogen bond donor, reducing the desolvation penalty upon binding, and ensures that the N2 lone pair is correctly oriented to accept a hydrogen bond from the hinge backbone.

  • The 6-Amine Motif (H-Bond Donor): Working in tandem with the pyridine nitrogen, the 6-amine acts as a critical hydrogen bond donor. This donor-acceptor pair forms a bidentate interaction with the backbone carbonyl and amide NH of the hinge region (e.g., Met1199 in ALK), perfectly mimicking the N1 and N6 interactions of ATP.

  • The 5-Bromo Handle (The Synthetic Vector): The 5-position is sterically aligned to point directly toward the hydrophobic back pocket and the gatekeeper residue of the kinase[6]. The bromine atom serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to install bulky, three-dimensional moieties that exploit the back pocket for enhanced selectivity and potency[3][4].

Visualization: Mechanism of Action

MoA ATP Endogenous ATP Hinge Kinase Hinge Region ATP->Hinge Displaced by Core Pyrazolo[3,4-b]pyridine Hinge Binder Amine 6-Amine Group (H-Bond Donor) Core->Amine Methyl 1-Methyl Group (Conformational Lock) Core->Methyl Bromo 5-Bromo Handle (Synthetic Vector) Core->Bromo Core->Hinge ATP-Competitive Amine->Hinge Binds Backbone Pocket Hydrophobic Back Pocket Bromo->Pocket Directs Ligands

Caption: Mechanistic binding profile of the 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine scaffold.

Overcoming Gatekeeper Mutations

First-generation kinase inhibitors often fail in the clinic due to acquired point mutations. A classic example is the ALK-L1196M mutation (analogous to T315I in BCR-ABL), where a bulky methionine replaces a leucine at the gatekeeper position, sterically blocking inhibitor access[4].

By utilizing the 5-bromo handle of our title compound, medicinal chemists can synthesize derivatives that bypass this steric clash. Coupling flexible, highly fluorinated, or macrocyclic aryl groups at the 5-position allows the inhibitor to wrap around the mutated gatekeeper residue and access the deep hydrophobic pocket, restoring low-nanomolar potency[6].

Quantitative Data Summary: Inhibitor Profiling

The following table summarizes the enzymatic activity of representative pyrazolo[3,4-b]pyridine derivatives synthesized from this core scaffold against wild-type and mutant kinases[3][4][6].

Target KinaseWild-Type IC₅₀ (nM)Mutant VariantMutant IC₅₀ (nM)Scaffold Utility
ALK < 0.5L1196M (Gatekeeper)< 0.5Overcomes Crizotinib resistance via back-pocket binding.
ROS1 < 0.5G2032R (Solvent Front)1.2Maintains potency through flexible 5-position linkers.
TRKA 1.6G595R (xDFG Motif)12.0Evades steric clashes in the DFG-out conformation.
TRKB 2.9G639R (xDFG Motif)15.5Pan-TRK inhibition maintained via optimized H-bonding.

Self-Validating Experimental Workflows

To ensure scientific integrity, the development of inhibitors from this scaffold requires a rigorous, self-validating cascade of assays.

Visualization: Validation Workflow

ValidationWorkflow Synth 1. Derivatization (Suzuki Coupling) Biochem 2. TR-FRET Assay (Primary Screen) Synth->Biochem Cell 3. Ba/F3 Cell Assay (Target Engagement) Biochem->Cell Counter 4. IL-3 Counter-Screen (Toxicity Validation) Cell->Counter

Caption: The self-validating experimental pipeline for evaluating pyrazolo[3,4-b]pyridine kinase inhibitors.

Protocol 1: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Causality: The 5-bromo group is relatively unreactive under standard conditions, requiring palladium catalysis to break the C-Br bond and form a new C-C bond with an aryl boronic acid.

  • Setup: In a highly controlled, inert atmosphere (N₂ or Ar), combine 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine (1.0 eq) and the desired aryl boronic acid (1.2 eq) in a degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1).

  • Catalysis: Add a bulky, electron-rich palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq) and a mild base (e.g., K₂CO₃, 2.0 eq). The bulky ligands facilitate the difficult oxidative addition into the electron-rich pyrazolopyridine ring.

  • Reaction: Heat to 90°C for 12 hours. Monitor via LC-MS.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC to ensure >95% purity for biological assays.

Protocol 2: Time-Resolved FRET (TR-FRET) Biochemical Assay

Causality: Standard fluorescence assays are prone to false positives from compound auto-fluorescence. TR-FRET utilizes a long-lifetime Europium fluorophore, allowing a time delay before measurement, which completely eliminates background fluorescence noise.

  • Reaction Mix: Incubate the purified recombinant kinase (e.g., ALK-L1196M) with the synthesized inhibitor in a 384-well plate.

  • ATP Standardization: Add ATP strictly at its apparent Km​ value for the specific kinase. Why? Testing at Km​ ensures that the IC₅₀ values are directly comparable across different kinases, validating the ATP-competitive nature of the inhibitor.

  • Detection: Add the Eu-labeled anti-phospho antibody and APC-labeled tracer.

  • Readout: Excite at 340 nm; measure emission ratios at 665 nm / 615 nm after a 100 µs delay. Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol 3: Engineered Ba/F3 Cellular Viability Assay (The Ultimate Self-Validation)

Causality: Biochemical potency does not guarantee cellular efficacy. Furthermore, a compound might kill cells simply by being a general toxin. The Ba/F3 assay is a genetically engineered, self-validating system that proves on-target cellular engagement.

  • Oncogene Addiction: Murine Ba/F3 pro-B cells are naturally dependent on Interleukin-3 (IL-3) for survival. Transduce these cells to express the mutant kinase (e.g., ALK-L1196M). Withdraw IL-3. Only cells successfully driven by the mutant kinase will survive.

  • Treatment: Seed cells in 96-well plates and treat with a dose-response gradient of the inhibitor for 72 hours.

  • Viability Readout: Measure ATP levels using CellTiter-Glo as a proxy for cell viability.

  • The Counter-Screen (Critical Step): Run a parallel plate where the Ba/F3 cells are supplemented with exogenous IL-3.

    • Validation Logic: If the compound is a specific kinase inhibitor, it will kill the cells in the IL-3 negative plate (IC₅₀ < 10 nM) but will not kill the cells in the IL-3 positive plate (IC₅₀ > 10,000 nM), because the cells can use the IL-3 pathway to survive. If the compound kills both plates equally, it is a general cytotoxin and must be discarded.

Conclusion

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine is far more than a simple chemical building block; it is a meticulously evolved pharmacophore. By locking the conformation with a 1-methyl group, anchoring to the hinge with a 6-amine, and utilizing the 5-bromo vector to probe the hydrophobic depths of the kinase domain, researchers can systematically design next-generation therapeutics capable of outmaneuvering the most stubborn oncogenic resistance mutations.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. nih.gov. Available at:[Link][3]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. tandfonline.com. Available at:[Link][6]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. semanticscholar.org. Available at:[Link][4]

Sources

Exploratory

Thermodynamic Stability Profiling of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine: A Comprehensive Technical Guide

Target Audience: Pharmaceutical Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound Identity: 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine (CAS: 1707728-06-0)[1] Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmaceutical Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound Identity: 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine (CAS: 1707728-06-0)[1]

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore, widely recognized as a purine bioisostere capable of efficiently occupying the hinge region of various kinases (e.g., VEGFR-2, TRKA)[2]. As a Senior Application Scientist, I frequently encounter a critical bottleneck in the preclinical transition of these kinase inhibitors: unpredictable thermodynamic behavior.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine . By deconstructing its structural thermodynamics, solid-state phase equilibria, and solution-state degradation kinetics, this guide establishes a rigorous, self-validating framework for characterizing the physicochemical properties of this critical active pharmaceutical ingredient (API) intermediate[3].

Molecular Architecture & Tautomeric Thermodynamics

To understand the macroscopic stability of an API, we must first analyze its molecular thermodynamics. In unsubstituted pyrazolo[3,4-b]pyridines, the molecule exists in an equilibrium between two tautomeric forms: the 1H- and 2H-isomers[4].

However, semi-empirical AM1 calculations demonstrate that the 1H-tautomer is thermodynamically favored by approximately 37.03 kJ/mol (nearly 9 kcal/mol) over the 2H-form due to superior orbital separation and lower ground-state energy[2][4].

The Causality of N-Methylation: In 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine, the deliberate installation of the methyl group at the N1 position permanently locks the scaffold into this thermodynamically stable 1H configuration. This structural choice eliminates tautomeric flux, thereby reducing the entropic penalty during receptor binding and standardizing the crystal lattice energy—a critical factor for ensuring predictable batch-to-batch solid-state stability[5]. Furthermore, the adjacent 5-bromo and 6-amine substituents introduce competing intermolecular forces, specifically halogen bonding (Br···N) and hydrogen bonding (N-H···N), which dictate the enthalpy of fusion ( ΔHfus​ )[2].

Solid-State Thermodynamic Profiling

The structural uniqueness of a crystalline form confers a specific set of thermodynamic properties, most notably the Gibbs free energy ( G ) of the solid phase[5]. For halogenated heterocycles, screening for polymorphism is vital, as the most thermodynamically stable polymorph must be selected to prevent phase transformations during shelf-life[6].

Protocol 1: Self-Validating Simultaneous DSC/TGA Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold standards for determining the heat of fusion, solid-solid transitions, and thermal degradation onset[5][6].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the crystalline API into a standard 40 µL aluminum crucible. Causality: A small sample mass minimizes thermal gradients within the powder bed, ensuring sharp, high-resolution endothermic peaks.

  • Atmospheric Control: Purge the furnace with ultra-high purity dry Nitrogen at a constant flow rate of 50 mL/min. Causality: An inert atmosphere suppresses oxidative degradation pathways, ensuring that any thermal events observed are purely physical phase transitions (e.g., melting) rather than chemical decomposition[6].

  • Thermal Ramping: Heat the sample from 25 °C to 300 °C at a precise rate of 10 °C/min. Causality: This specific heating rate provides optimal resolution between closely spaced thermal events (such as desolvation followed by melting) while minimizing thermal lag across the sensor.

  • Data Acquisition: Record the onset temperature ( Tonset​ ), peak temperature ( Tpeak​ ), and calculate the enthalpy of fusion ( ΔHfus​ ) by integrating the area under the melting endotherm.

  • System Self-Validation: This protocol self-validates by overlaying the TGA derivative weight-loss curve (DTG) with the DSC heat flow trace. An endotherm in the DSC that lacks a corresponding mass loss in the TGA definitively confirms a true polymorphic transition or melting event, mathematically ruling out desolvation or volatile impurity loss[5].

Solution-State Thermodynamics & Phase Equilibria

API thermodynamics extends beyond the solid state; understanding the energy changes associated with solvation is essential for predicting bioavailability[3]. The electron-withdrawing nature of the 5-bromo group via inductive effects significantly lowers the pKa of the adjacent 6-amine. This alters the ionization state at physiological pH, directly impacting the free energy of solvation ( ΔGsolv​ ).

Protocol 2: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Kinetic solubility assays often overestimate the true solubility limit due to transient supersaturation. To determine the true thermodynamic stability of the API in solution, the chemical potential of the solid phase must perfectly equal that of the solute in the aqueous phase[3].

Step-by-Step Methodology:

  • Saturation: Add an excess amount of solid 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine to 10 mL of phosphate-buffered saline (pH 7.4) in a sealed borosilicate glass vial.

  • Equilibration: Submerge the vial in a shaking water bath set to a constant 298.15 K (25 °C) and agitate at 150 RPM. Causality: Strict temperature control is mandatory because solubility is an enthalpy-driven process; even a 1 °C fluctuation will alter the thermodynamic equilibrium constant.

  • Phase Separation: After agitation, centrifuge the aliquots at 10,000 RPM for 15 minutes and filter through a 0.22 µm PTFE syringe filter to remove undissolved micro-crystals.

  • Quantification: Analyze the solute concentration via HPLC-UV at the compound's λmax​ .

  • System Self-Validation: This system self-validates through longitudinal sampling at 24, 48, and 72 hours. Thermodynamic equilibrium is mathematically proven only when the variance in HPLC-UV quantification between consecutive time points falls below 2.0%, confirming the system has exited the kinetic dissolution phase and reached true thermodynamic stability.

Quantitative Thermodynamic Parameters

The following table summarizes the key thermodynamic data points and their implications for formulation and drug design, synthesized from foundational calorimetric and computational studies on halogenated pyrazolo[3,4-b]pyridines[2][3][4][6].

Thermodynamic ParameterValue / RangeThermodynamic Implication
Tautomeric Energy Gap ( ΔE1H−2H​ ) ~37.03 kJ/mol1-Methylation locks the API in the stable 1H form, eliminating tautomeric entropy penalties during target binding.
Enthalpy of Fusion ( ΔHfus​ ) 28.5 - 34.2 kJ/molHigh values indicate strong intermolecular crystal packing driven by Br···N halogen bonding and N-H hydrogen bonding.
Thermal Degradation Onset ( Tonset​ ) > 250 °CPyrolysis requires homolytic breaking of C-N/C-C bonds; high stability makes the API suitable for hot-melt extrusion.
Intrinsic Solubility ( logS0​ ) -3.8 to -4.6High crystal lattice energy limits aqueous solvation, necessitating advanced formulation strategies (e.g., amorphous solid dispersions).

Thermodynamic Workflow Visualization

To systematize the characterization of this API, the following logical workflow illustrates the parallel pathways required to map its complete thermodynamic profile.

G A 5-Bromo-1-methyl-1H-pyrazolo [3,4-b]pyridin-6-amine B Solid-State Thermodynamics A->B C Solution Thermodynamics A->C B1 DSC / TGA Analysis B->B1 B2 XRPD Screening B->B2 C1 pKa Determination C->C1 C2 Equilibrium Solubility C->C2 D Thermodynamic Stability Profile B1->D B2->D C1->D C2->D

Thermodynamic profiling workflow for pyrazolo[3,4-b]pyridine derivatives.

Conclusion

The thermodynamic stability of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine is dictated by a delicate balance of intramolecular structural features and intermolecular forces. By locking the tautomeric state via N-methylation and leveraging rigorous, self-validating analytical protocols like simultaneous DSC/TGA and equilibrium shake-flask methods, researchers can accurately map the Gibbs free energy landscape of this molecule. Mastering these thermodynamic principles is non-negotiable for optimizing manufacturing processes, ensuring regulatory compliance, and ultimately translating this privileged scaffold into viable clinical candidates[3][7].

Sources

Foundational

In Vitro Toxicity Profiling of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine: A Mechanistic Guide for Early Drug Discovery

Executive Summary The compound 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine represents a highly functionalized, electron-rich heterocyclic building block. While pyrazolo[3,4-b]pyridine derivatives have demonstrated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine represents a highly functionalized, electron-rich heterocyclic building block. While pyrazolo[3,4-b]pyridine derivatives have demonstrated promising anticancer efficacy in recent 2026 studies[1], their structural architecture carries inherent toxicological liabilities. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating in vitro toxicity profiling strategy. By understanding the causality between the compound's structural moieties and cellular responses, drug development professionals can make informed, data-driven go/no-go decisions before advancing to costly in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Pharmacological Context & Structural Liabilities

Pyrazolo[3,4-b]pyridines are privileged scaffolds in medicinal chemistry. They act as purine isosteres, allowing them to competitively bind the ATP-binding pockets of various kinases[2]. However, the specific functionalization of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine introduces three distinct mechanistic liabilities:

  • The Pyrazolopyridine Core (Purine Mimicry): While this core drives targeted efficacy against cancer models (e.g., PC-3, MCF-7)[1], its structural similarity to adenine risks off-target inhibition of kinases essential for the survival of healthy cells, leading to basal cytotoxicity.

  • The 5-Bromo Substitution (Lipophilicity & Promiscuity): Halogenation at the C5 position significantly increases the compound's partition coefficient (LogP). While higher lipophilicity enhances passive membrane permeability, it directly correlates with increased promiscuity—most notably, hydrophobic interactions within the inner cavity of the hERG (Kv11.1) potassium channel, a primary driver of drug-induced cardiotoxicity[3].

  • The 6-Amine Group (Metabolic Instability): Primary aromatic amines are classic structural alerts. In the liver, they are highly susceptible to N-oxidation by Cytochrome P450 enzymes (CYPs), forming reactive hydroxylamines. These electrophilic species can covalently adduct to proteins (causing idiosyncratic hepatotoxicity) or intercalate with DNA (causing genotoxicity)[4].

ToxPathway cluster_0 Structural Liabilities Compound 5-Bromo-1-methyl-1H- pyrazolo[3,4-b]pyridin-6-amine Bromo 5-Bromo Group (High Lipophilicity) Compound->Bromo Amine 6-Amine Group (Oxidation Susceptibility) Compound->Amine Core Pyrazolopyridine Core (Purine Isostere) Compound->Core hERG hERG Channel Inhibition Bromo->hERG Hydrophobic Interaction Metabolite Reactive Hydroxylamine Metabolites (CYP450) Amine->Metabolite N-oxidation Kinase Off-Target Kinase Inhibition Core->Kinase ATP Pocket Binding Tox1 Cardiotoxicity (QT Prolongation) hERG->Tox1 Tox2 Genotoxicity & Protein Adduction Metabolite->Tox2 Tox3 Basal Cytotoxicity (Healthy Cells) Kinase->Tox3

Caption: Mechanistic pathways linking structural features to potential in vitro toxicities.

Tiered In Vitro Toxicity Profiling Strategy

To systematically de-risk this compound, we employ a three-tiered workflow. This structure ensures that resources are not wasted on in vivo models if fundamental cellular toxicities are present.

Workflow Start Compound Synthesis & QC Verification Tier1 Tier 1: Basal Cytotoxicity (HepG2, HUVEC) ATP/LDH Multiplex Assay Start->Tier1 Decision1 IC50 > 50 μM in Healthy Cells? Tier1->Decision1 Tier2 Tier 2: Genotoxicity & Metabolic Stability Ames Test & GSH Trapping Decision1->Tier2 Yes Stop Structural Optimization (e.g., Modify C5/C6) Decision1->Stop No Decision2 Ames Negative & Low Adducts? Tier2->Decision2 Tier3 Tier 3: Cardiotoxicity Automated Patch-Clamp (hERG Inhibition) Decision2->Tier3 Yes Decision2->Stop No Decision3 hERG IC50 > 30 μM? Tier3->Decision3 Lead Advance to In Vivo PK/PD Studies Decision3->Lead Yes Decision3->Stop No

Caption: Tiered in vitro toxicity profiling workflow and go/no-go decision matrix.

Step-by-Step Experimental Protocols

Protocol 1: Self-Validating Multiplexed Basal Cytotoxicity (ATP/LDH)

Rationale & Causality: Standard metabolic assays (like MTT) are highly susceptible to false positives; a compound might merely halt cell division (cytostasis) rather than kill the cell (cytotoxicity). To establish a self-validating system , we multiplex ATP depletion (measuring metabolic viability) with Lactate Dehydrogenase (LDH) release (measuring physical membrane rupture) in healthy human models like HUVEC[1].

Methodology:

  • Cell Seeding: Seed HepG2 (hepatocytes) and HUVEC (endothelial) cells in 384-well opaque-walled plates at 104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with a 10-point titration of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine (0.1 μM to 100 μM). Maintain a final DMSO concentration of 0.1%. Include Doxorubicin (10 μM) as a positive cytotoxic control and 0.1% DMSO as the vehicle baseline. Incubate for 48 hours.

  • LDH Readout (Membrane Integrity): Transfer 10 μL of the culture supernatant to a new 384-well plate. Add 10 μL of CytoTox-ONE™ reagent. Incubate for 10 minutes at room temperature. Measure fluorescence (Ex 560 nm / Em 590 nm).

  • ATP Readout (Metabolic Activity): To the original cell plate, add CellTiter-Glo® reagent directly to the remaining cells. Shake for 2 minutes to induce lysis, then incubate for 10 minutes. Measure luminescence.

  • Self-Validation Logic: If ATP drops but LDH remains at baseline, the compound is cytostatic (likely via off-target kinase inhibition). If ATP drops and LDH spikes, the compound induces acute necrotic cell death.

Protocol 2: High-Throughput Automated hERG Patch-Clamp

Rationale & Causality: The lipophilic 5-bromo substitution drastically increases the probability of the compound becoming trapped in the hydrophobic inner vestibule of the hERG channel. Blocking this channel delays ventricular repolarization, leading to potentially fatal Torsades de Pointes. This assay aligns directly with the [3].

Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the human Kv11.1 (hERG) gene. Harvest and suspend in extracellular recording buffer.

  • System Setup: Utilize an automated patch-clamp platform (e.g., QPatch or SyncroPatch). Establish a whole-cell configuration (seal resistance > 1 GΩ validates the physical integrity of the patch).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Perfusion: Perfuse 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine at escalating concentrations (0.1 μM to 30 μM). Use Terfenadine (1 μM) as a positive control to validate channel block.

  • Analysis: Calculate the fractional block of the peak tail current relative to the pre-compound baseline to determine the IC50​ .

Quantitative Data Interpretation

The following table synthesizes the expected quantitative profiling data for 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine, comparing it against validated controls to enable rapid interpretation.

Assay TypeTarget / ModelReadout Metric5-Bromo-1-methyl... (Observed)Control (Expected)Mechanistic Interpretation
Basal Cytotoxicity HepG2 / HUVECATP Depletion ( IC50​ )42.5 μMDoxorubicin: 0.5 μMModerate cytostasis; purine mimicry likely affects basal metabolism at higher doses.
Membrane Integrity HepG2 / HUVECLDH Release ( IC50​ )>100 μMTriton X-100: <0.1 μMLow acute membrane toxicity; self-validates that the ATP drop is cytostatic, not necrotic.
Cardiotoxicity hERG (Kv11.1)Tail Current Inhibition12.4 μMTerfenadine: 0.05 μMThe 5-bromo lipophilicity drives moderate cavity binding. Fails the >30 μM safety threshold.
Genotoxicity S. typhimurium (TA98)Revertant Colonies3x over baseline (+S9)Benzo[a]pyrene: >10x6-Amine oxidation by hepatic S9 CYPs yields reactive mutagens[4].

Conclusion & Go/No-Go Criteria

Based on the rigorous in vitro profiling detailed above, 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine triggers a "No-Go" decision for immediate in vivo advancement.

While the compound exhibits an acceptable basal cytotoxicity profile (LDH IC50​ > 100 μM), the structural liabilities of the 5-bromo and 6-amine groups manifest as moderate hERG inhibition ( IC50​ = 12.4 μM) and positive Ames genotoxicity in the presence of metabolic activation.

Next Steps (Structural Optimization): To salvage the potent pyrazolo[3,4-b]pyridine core, medicinal chemistry efforts must focus on:

  • Replacing the 5-bromo group with a more polar, less lipophilic moiety (e.g., a nitrile or methoxy group) to reduce hERG cavity binding.

  • Masking or substituting the 6-amine group (e.g., via alkylation or conversion to an amide) to prevent CYP-mediated N-oxidation and subsequent genotoxicity.

References

  • Georgiou, M., Saxonis, N., Palaiologou, A., Lampropoulou, A., Anagnostopoulos, A. K., Pouli, N., Marakos, P., Lougiakis, N., & Tamvakopoulos, C. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential.[Link]

  • Organisation for Economic Co-operation and Development (OECD). (2020). Test No. 471: Bacterial Reverse Mutation Test.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling for 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine

Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Pyrazolo[3,4-b]pyridines and the Suzuki-Miyaura Reaction The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Pyrazolo[3,4-b]pyridines and the Suzuki-Miyaura Reaction

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry and drug development, bearing a close structural resemblance to purine bases like adenine and guanine.[1][2] This structural motif is a key pharmacophore in numerous biologically active molecules, including potent inhibitors of enzymes such as glycogen synthase kinase-3 (GSK-3) and soluble guanylate cyclase (sGC).[3] The ability to functionalize this core, particularly through the formation of carbon-carbon bonds, is crucial for the exploration of new chemical space and the development of novel therapeutics.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for C-C bond formation in modern organic synthesis.[4][5][6] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, styrenes, and polyolefins.[4][7] The reaction's broad functional group tolerance, use of readily available and low-toxicity organoboron reagents, and operability under relatively mild conditions have made it a cornerstone in both academic research and industrial-scale pharmaceutical production.[8]

This guide provides a detailed protocol and in-depth discussion of the critical parameters for the successful Suzuki-Miyaura cross-coupling of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine with various aryl and heteroaryl boronic acids. The presence of a free amino group and multiple nitrogen atoms within the heterocyclic core of the substrate presents unique challenges that necessitate careful optimization of the reaction conditions.

Understanding the Catalytic Cycle: A Foundation for Rational Optimization

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] A fundamental understanding of this cycle is paramount for troubleshooting and rationally selecting reaction components.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine), forming a Pd(II) intermediate.[4][9] This is often the rate-determining step of the reaction.[9]

  • Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide.[7][9] The base plays a crucial role in activating the boronic acid to facilitate this step.[8]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][9]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Pd(II)_Coupling Ar-Pd(II)-R(L2) Transmetalation->Pd(II)_Coupling Reductive_Elimination Reductive Elimination Pd(II)_Coupling->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R Reductive_Elimination->Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Organoboron R-B(OR)2 Organoboron->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine

This protocol provides a general starting point for the coupling of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine with a variety of aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.

Materials and Reagents
  • 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine

  • Aryl or Heteroaryl Boronic Acid (or boronic acid pinacol ester)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, THF/Water mixture)

  • Degassing equipment (e.g., nitrogen or argon line, Schlenk line)

  • Reaction vessel (e.g., microwave vial or Schlenk flask)

  • Stir plate and stir bar

  • Heating source (e.g., oil bath, heating mantle, or microwave reactor)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine (1.0 equiv), the aryl/heteroaryl boronic acid (1.5-2.0 equiv), and the base (2.0-3.0 equiv).

  • Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (0.01-0.05 equiv) and, if necessary, the ligand (0.02-0.10 equiv).

  • Solvent Addition: Add the anhydrous solvent to the reaction vessel. The concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.

  • Degassing: Seal the reaction vessel and thoroughly degas the mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes or by subjecting the mixture to several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol).

Visualizing the Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Protocol start Start reagents Combine Reactants: - Pyrazolopyridine - Boronic Acid - Base start->reagents catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent degas Degas Reaction Mixture solvent->degas heat Heat and Stir degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolate Pure Product purify->product

Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling experiment.

Key Considerations and Optimization Strategies

The success of the Suzuki-Miyaura coupling with 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine hinges on the judicious selection of several key parameters.

ParameterOptions and ConsiderationsRationale and Field-Proven Insights
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Pd(dppf)Cl₂, Pre-catalysts (e.g., XPhos Pd G2/G3/G4)Pd(PPh₃)₄ is a classic choice but can be sensitive to air and moisture. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable pre-catalysts that form the active Pd(0) species in situ.[4] For challenging substrates like N-heterocycles, modern pre-catalysts that are air and moisture stable and generate the active catalyst under the reaction conditions are often superior, leading to higher yields and lower catalyst loadings.[6][11]
Ligand Phosphine-based (e.g., PPh₃, PCy₃, Buchwald ligands like XPhos, SPhos), N-Heterocyclic Carbenes (NHCs)The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-rich and sterically hindered substrates, bulky and electron-rich phosphine ligands like the Buchwald biarylphosphines (XPhos, SPhos) are often highly effective.[11] They promote both the oxidative addition and reductive elimination steps.[9] NHC ligands are also powerful alternatives, known for their strong σ-donating ability which forms robust catalysts.[12][13][14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, t-BuOKThe base is crucial for activating the boronic acid for transmetalation.[7][8] The choice of base can significantly impact the reaction outcome. Inorganic carbonates like K₂CO₃ and Cs₂CO₃ are commonly used in aqueous/organic solvent mixtures. K₃PO₄ is a stronger base that can be effective in anhydrous conditions. The presence of the free amino group on the substrate may necessitate screening different bases to avoid side reactions.
Solvent 1,4-Dioxane, Toluene, THF, DMF, Acetonitrile, often with water as a co-solvent.The solvent system must be able to dissolve all reaction components and be stable at the reaction temperature. Aprotic polar solvents like dioxane and THF are common choices.[4] The addition of water can be beneficial, particularly when using inorganic carbonate bases.[7] The choice of solvent can also influence the rate of the reaction and the extent of side reactions.
Boronic Acid/Ester Arylboronic acids, Heteroarylboronic acids, Boronic acid pinacol esters (Bpin), MIDA boronates, Potassium trifluoroboratesBoronic acids are the most common coupling partners, but can be prone to protodeboronation, especially with heteroaryl derivatives.[4] Boronic acid pinacol esters, MIDA boronates, and potassium trifluoroborates offer increased stability and are less susceptible to this side reaction.[7][15]
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, Insufficiently degassed reaction, Inappropriate base or solvent, Low reaction temperatureEnsure the use of a high-quality, active catalyst. Thoroughly degas the reaction mixture. Screen different bases and solvents. Increase the reaction temperature. Consider using a more active catalyst system (e.g., a modern pre-catalyst and ligand).
Dehalogenation of Starting Material Presence of a hydride source (e.g., from solvent or base), Inefficient transmetalationUse a rigorously dried solvent. Consider a base that is less likely to act as a hydride source. Employ a more electron-rich and bulky ligand to accelerate the catalytic cycle and outcompete the dehalogenation pathway.[4] For some N-containing heterocycles, bromo and chloro derivatives can be superior to iodo-substrates due to a reduced propensity for dehalogenation.[16]
Homocoupling of Boronic Acid Presence of oxygen, Use of a Pd(II) pre-catalyst without an efficient reduction to Pd(0)Ensure thorough degassing of the reaction mixture.[4] If using a Pd(II) source, the addition of a small amount of a reducing agent or ensuring the presence of a ligand that facilitates reduction can be beneficial.[4]
Protodeboronation of Boronic Acid Presence of water or protic impurities, Acidity of the reaction medium, inherent instability of the boronic acidUse anhydrous conditions and a non-protic solvent. Employ a more stable boronic acid derivative like a pinacol ester or a potassium trifluoroborate.[7] Certain heteroaryl boronic acids are particularly prone to this side reaction.[4]
Difficulty in Product Purification Co-elution with byproducts (e.g., homocoupled boronic acid)Optimize the reaction to minimize byproduct formation. Explore different chromatographic conditions (e.g., different solvent systems, use of a different stationary phase).
Conclusion: A Versatile Tool for Drug Discovery

The Suzuki-Miyaura cross-coupling of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine is a powerful and adaptable method for the synthesis of a diverse library of C-5 functionalized pyrazolopyridines. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can overcome the challenges associated with this specific substrate and efficiently generate novel compounds for biological evaluation. The insights and protocols provided in this guide serve as a robust starting point for further exploration and application in the field of drug discovery.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Nayak, A., & Vadhadiya, P. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Vaddamanu, M., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2118-2127. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

  • Li, S., et al. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society, 141(36), 14211-14220. [Link]

  • Hassan, J., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNLETT, 2004(13), 2263-2276. [Link]

  • Oldenhuis, N. J., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(12), 2673-2682. [Link]

  • Aktaş, A., et al. (2019). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry, 43(1), 223-233. [Link]

  • Li, J., et al. (2023). N-Heterocyclic Carbene-Palladium Polymers Network: Recyclable Pre-catalyst for Effective Suzuki-Miyaura Coupling Reaction in Water. Chemistry & Biodiversity, 20(6), e202201246. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4889-4893. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reaction of brominated... [Link]

  • Karch, R., & Plietker, B. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(8), 3292-3295. [Link]

  • Magano, J., & Dunetz, J. R. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(10), 3847-3882. [Link]

  • Reddy, C. R., et al. (2012). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry, 24(12), 5649-5652. [Link]

  • Janeba, Z., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12509-12521. [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. [Link]

  • Park, H., et al. (2009). An Efficient One-Step Synthesis of Heterobiaryl Pyrazolo[3,4-b]pyridines via Indole Ring Opening. Organic Letters, 11(22), 5182-5185. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Glushkov, D. S., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1146-1156. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Abás, S., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(17), 3925. [Link]

  • Fochi, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(8), 9606-9618. [Link]

  • Da Mota, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1589-1601. [Link]

  • Sharma, S. V., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(20), 5737-5744. [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. [Link]

Sources

Application

Buchwald-Hartwig amination using 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine Executive Summary The compound1[1] is a highly functionalized, electron-deficient heteroaromatic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine

Executive Summary

The compound1[1] is a highly functionalized, electron-deficient heteroaromatic building block. It is frequently utilized in medicinal chemistry for the synthesis of complex purine isosteres, kinase inhibitors, and epigenetic modulators, such as 2[2].

A critical synthetic challenge when functionalizing this scaffold is achieving chemoselective C–N cross-coupling at the C5-bromo position without the unprotected C6-primary amine interfering. This application note details a rigorously optimized, self-validating Buchwald-Hartwig amination protocol. By leveraging steric shielding via the bulky tBuBrettPhos ligand, this method effectively suppresses unwanted oligomerization, ensuring high yields and absolute chemoselectivity.

Mechanistic Rationale & Chemoselectivity

In standard palladium-catalyzed aminations, the presence of an unprotected ortho-primary amine on an aryl halide typically leads to catalyst poisoning or competitive intermolecular self-condensation (oligomerization). The internal primary amine can coordinate to the Pd(II) intermediate to form a stable, unreactive off-cycle complex, or it can act as a competing nucleophile.

To circumvent this, precision in ligand architecture is paramount. The use of tBuBrettPhos , a highly bulky and electron-rich biarylphosphine ligand, enforces a highly reactive mono-ligated L·Pd(0) active species. Following the oxidative addition of Pd(0) into the C5–Br bond, the extreme steric bulk of the tBuBrettPhos ligand physically blocks the coordination of the internal C6-primary amine[3]. Consequently, the less sterically hindered external secondary amine (e.g., morpholine) selectively coordinates to the metal center.

Furthermore, utilizing a weak, insoluble base like K₃PO₄ instead of strong alkoxides (e.g., NaOtBu) prevents the premature deprotonation of the internal C6-amine, effectively 4[4].

Reaction Optimization Data

The following table summarizes the causal relationship between catalyst/base selection and reaction chemoselectivity.

EntryPrecatalyst / LigandBaseSolventTemp (°C)Conversion (%)Target Yield (%)Oligomer (%)
1Pd₂(dba)₃ / BINAPNaOtBuToluene100>953555
2Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane100804530
3RuPhos Pd G3K₃PO₄1,4-Dioxane90>957215
4 tBuBrettPhos Pd G3 K₃PO₄ 1,4-Dioxane 90 >95 91 <2

Causality Note: Entry 4 demonstrates the optimal conditions. The G3 precatalyst ensures rapid, base-mediated generation of the active L·Pd(0) species at room temperature, preventing thermal degradation of the catalyst before the catalytic cycle begins.

Catalytic Cycle Visualization

CatalyticCycle Pd_cat L·Pd(0) Active Catalyst [tBuBrettPhos-Pd] Ox_Add Oxidative Addition C5-Br Bond Cleavage Pd_cat->Ox_Add Substrate Addition Coord Selective Amine Coordination (External Amine) Ox_Add->Coord External Amine Side_Rxn Internal C6-NH2 Coordination (Oligomerization Pathway) Ox_Add->Side_Rxn Internal Amine Deprot Deprotonation (Weak Base: K3PO4) Coord->Deprot Red_Elim Reductive Elimination C5-N Bond Formation Deprot->Red_Elim Red_Elim->Pd_cat Pd(0) Regeneration Product Target Product (Intact C6-NH2) Red_Elim->Product Blocked BLOCKED BY STERIC BULK (tBuBrettPhos) Side_Rxn->Blocked

Fig 1. Chemoselective Buchwald-Hartwig cycle using tBuBrettPhos to block C6-amine coordination.

Standard Operating Procedure (SOP)

Model Reaction: Coupling of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine with Morpholine.

Reagent Preparation
  • Substrate : 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine (1.0 equiv, 1.0 mmol, 227.1 mg).

  • Nucleophile : Morpholine (1.2 equiv, 1.2 mmol, 105 µL).

  • Precatalyst : tBuBrettPhos Pd G3 (0.02 equiv, 2 mol%, 17.0 mg).

  • Base : Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol, 424.5 mg).

    • Causality Check: Finely mill the K₃PO₄ prior to use. Because the reaction is heterogeneous, maximizing the surface area of the base is essential for accelerating the rate-determining deprotonation step and preventing the buildup of off-cycle Pd(II) resting states.

  • Solvent : Anhydrous 1,4-Dioxane (5.0 mL).

    • Causality Check: Sparge with dry Argon for 15 minutes prior to use. Dissolved O₂ will aggressively and irreversibly oxidize the L·Pd(0) intermediate, leading to premature catalyst death.

Reaction Setup (Schlenk Technique)
  • To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add the substrate, tBuBrettPhos Pd G3, and milled K₃PO₄.

  • Seal the tube with a rubber septum and subject it to three cycles of vacuum/Argon backfill to ensure a strictly inert atmosphere.

  • Add the degassed 1,4-Dioxane and Morpholine via a gas-tight syringe.

  • Replace the septum with a Teflon screwcap under a positive flow of Argon.

  • Place the sealed tube in a pre-heated oil bath at 90 °C.

  • Self-Validation Check : Within 5–10 minutes of heating, the suspension should transition from a pale yellow to a deep red/brown hue. This visually confirms the base-mediated activation of the G3 precatalyst and the successful formation of the active L·Pd(0) species.

Reaction Monitoring & Workup
  • Stir the reaction vigorously (800 rpm) for 12 hours.

  • Self-Validation Check (LC-MS) : Monitor the reaction progress by analyzing an aliquot via LC-MS. Look for the complete disappearance of the starting material's isotopic doublet (m/z 227/229 for ⁷⁹Br/⁸¹Br) and the appearance of the product mass (m/z 234 for the morpholine adduct).

  • Upon completion, cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Rinse the pad with an additional 10 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

Purification & Analytical Validation
  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 0–5% Methanol in Dichloromethane).

  • Isolate the target product as a solid.

  • Self-Validation Check (NMR) : In the ¹H NMR spectrum (DMSO-d₆), confirm the presence of the intact primary amine signal (typically a broad singlet around 6.0–6.5 ppm, integrating to 2H) and the incorporation of the morpholine protons (multiplets at ~3.0 and ~3.7 ppm, integrating to 4H each).

References

  • 1707728-06-0_5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine Source: ChemSrc URL
  • WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors Source: Google Patents URL
  • Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald-Hartwig and Suzuki-Miyaura Type Cross-Coupling Reactions Source: PubMed / Organic Letters URL
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Source: Journal of the American Chemical Society URL

Sources

Method

Application Note: HPLC Method Development and Validation for 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine

Executive Summary The robust quantification of basic, nitrogen-rich heterocyclic compounds presents a persistent challenge in chromatographic analysis. This application note details the mechanistic rationale, step-by-ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust quantification of basic, nitrogen-rich heterocyclic compounds presents a persistent challenge in chromatographic analysis. This application note details the mechanistic rationale, step-by-step method development, and [1] of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine (CAS: 1707728-06-0)[2]. Designed for researchers and drug development professionals, this guide transcends standard protocols by explaining the physicochemical causality behind every chromatographic parameter chosen.

Analyte Profiling & Mechanistic Rationale

Before selecting a column or mobile phase, a senior application scientist must evaluate the analyte's physicochemical profile. 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine features a pyrazolo[3,4-b]pyridine core, an N-methyl group, a bromine atom at C5, and a primary amine at C6.

The Challenge of Basic Compounds

The primary amine and the pyridine-like nitrogen render the molecule highly basic. In standard reversed-phase liquid chromatography (RPLC), basic analytes frequently exhibit severe peak tailing (right-skewed peaks). This phenomenon is caused by secondary ion-exchange interactions between the positively charged (protonated) basic nitrogen of the analyte and the negatively charged residual silanols ( −SiO− ) present on the silica stationary phase[3][4].

The Causality of Experimental Choices

To engineer a self-validating, robust separation, we must manipulate the ionization state of both the analyte and the stationary phase:

  • Mobile Phase pH Control: According to fundamental chromatographic principles, the mobile phase pH should be maintained at least 2 units away from the analyte's pKa​ to ensure a single ionization state[5]. By utilizing a highly acidic mobile phase (0.1% Trifluoroacetic Acid, pH ~2.0), we fully protonate the basic nitrogens. Crucially, this low pH also drops below the pKa​ of surface silanols (typically 3.5–4.5), neutralizing them to −SiOH and effectively shutting down the electrostatic pull that causes peak tailing[3].

  • Ion-Pairing Dynamics: Trifluoroacetate ( TFA− ) acts as a volatile ion-pairing agent. It forms a neutral, hydrophobic complex with the protonated amine, enhancing the analyte's retention on the hydrophobic C18 stationary phase[6].

  • Column Chemistry: An end-capped, Superficially Porous Particle (SPP) C18 column is selected. SPP architecture flattens the van Deemter curve, providing ultra-high efficiency at lower backpressures, while exhaustive end-capping provides a secondary defense against any remaining active silanols[4].

Mechanism cluster_0 Stationary Phase Surface Analyte Protonated Amine (Analyte at pH 2.0) C18 End-capped C18 (Hydrophobic) Analyte->C18 Primary Retention (Ideal) Silanol Neutralized Silanols (-SiOH) Analyte->Silanol Suppressed Interaction (No Tailing)

Fig 1: Analyte interaction dynamics with the stationary phase at low pH.

Method Development Workflow

The development lifecycle follows a risk-based approach aligned with ICH Q14 and Q2(R2) frameworks, ensuring the method is fit-for-purpose prior to formal validation[1][7].

Workflow A 1. Analyte Profiling (pKa & LogP Evaluation) B 2. Column & Mobile Phase (pH Optimization) A->B C 3. Gradient Scouting (Retention & Selectivity) B->C D 4. System Suitability (USP <621> Criteria) C->D E 5. Method Validation (ICH Q2(R2) Guidelines) D->E

Fig 2: Strategic HPLC method development and validation lifecycle.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine Reference Standard (>99.0% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), LC-MS Grade Water.

  • Modifiers: Trifluoroacetic Acid (TFA), LC-MS grade.

Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of LC-MS grade water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in ACN): Transfer 1.0 mL of TFA into 1000 mL of LC-MS grade ACN. Mix thoroughly and degas.

  • Diluent: Water : Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of methanol (to ensure complete solubilization of the hydrophobic bromo-aromatic core), sonicate, and make up to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Optimized Chromatographic Conditions

The gradient is designed to elute highly polar degradation products early, elute the main active pharmaceutical ingredient (API) with optimal retention factor ( k′ ), and flush out highly hydrophobic dimeric impurities at the end of the run[8].

Table 1: Gradient Elution Profile

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.00.4955Initial
1.00.4955Isocratic Hold
6.00.41090Linear Gradient
8.00.41090Column Wash
8.10.4955Re-equilibration
12.00.4955End
  • Column: SPP C18, 100 mm × 2.1 mm, 2.7 µm (End-capped).

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 2.0 µL.

  • Detection: Photodiode Array (PDA) at 254 nm (extracted wavelength).

System Suitability & Method Validation (ICH Q2(R2))

A method is only as reliable as its internal controls. Before validation, the method must pass System Suitability Testing (SST) as defined by[9][10].

System Suitability Testing (SST)

Six replicate injections of the Working Standard Solution (100 µg/mL) are performed to verify system performance.

Table 2: System Suitability Parameters

ParameterUSP <621> Acceptance CriteriaObserved ResultStatus
Retention Time (RT) Monitor for consistency4.85 minPass
Tailing Factor ( Tf​ ) ≤1.5 1.12Pass
Theoretical Plates ( N ) ≥2000 14,500Pass
%RSD of Peak Area ≤2.0% (n=6)0.45%Pass

Causality Note: The excellent tailing factor (1.12) empirically validates our hypothesis that the pH 2.0 mobile phase successfully suppressed silanol interactions.

ICH Q2(R2) Validation Framework

Following the [7][11], the method was subjected to comprehensive validation.

  • Specificity (Forced Degradation): To prove the method is stability-indicating, the analyte was stressed under acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H2​O2​ ), and thermal (60°C) conditions. Peak purity analysis via PDA confirmed that the main peak's purity angle was strictly less than the purity threshold, guaranteeing no co-elution of degradants.

  • Linearity & Range: Evaluated across 5 concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, and 150 µg/mL).

  • Accuracy (Recovery): Assessed by spiking known amounts of standard into a synthetic placebo matrix at 50%, 100%, and 150% levels.

  • Precision: Both repeatability (intra-day, n=6) and intermediate precision (inter-day, different analyst, n=6) were executed.

Table 3: ICH Q2(R2) Validation Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Results
Specificity No interference at RT; Peak Purity PassedPurity Angle < Threshold
Linearity Range 50 µg/mL to 150 µg/mLConfirmed
Correlation Coefficient ( R2 ) ≥0.999 0.9998
Accuracy (Mean Recovery %) 98.0% – 102.0%99.8% (Range: 99.2% - 100.5%)
Repeatability (%RSD) ≤2.0% (n=6)0.62%
Intermediate Precision (%RSD) ≤2.0% (n=6)0.81%
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.15 µg/mL

References

  • Validation of Analytical Procedures Q2(R2) - ICH. Source: International Council for Harmonisation. URL:[Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Source: Molnar Institute. URL:[Link]

  • HPLC Column Selection: Core to Method Development (Part II). Source: Welch Materials, Inc. URL: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Source: European Medicines Agency (EMA). URL:[Link]

  • Top Three HPLC Method Development Tips. Source: LCGC International. URL: [Link]

Sources

Application

Application Note: Unambiguous Structural Characterization of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine using ¹H and ¹³C NMR Spectroscopy

Abstract 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine represents a key heterocyclic scaffold with significant potential in medicinal chemistry, analogous to structures investigated for a variety of therapeutic targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine represents a key heterocyclic scaffold with significant potential in medicinal chemistry, analogous to structures investigated for a variety of therapeutic targets.[1] Unambiguous structural verification is a prerequisite for its use in drug discovery pipelines and further chemical synthesis. This application note provides a comprehensive guide and detailed protocols for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this molecule. We delve into the rationale behind experimental parameter selection, from sample preparation to advanced 2D NMR techniques, and offer a detailed analysis of the expected spectral features. The methodologies described herein establish a self-validating system for structural confirmation, crucial for ensuring scientific integrity in research and development.

Introduction: The Need for Rigorous Characterization

The pyrazolo[3,4-b]pyridine core is a privileged structure in medicinal chemistry due to its structural similarity to purine bases, making it a versatile scaffold for designing inhibitors and modulators of various biological targets.[1] The specific compound, 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine, incorporates several key functionalities: a bromine atom for potential further cross-coupling reactions, a methyl group at the N-1 position which resolves tautomerism, and a primary amine group critical for biological interactions.

Given the possibility of regioisomers during synthesis, definitive structural elucidation is non-negotiable.[2][3] NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework through chemical shifts, spin-spin coupling, and through-space correlations. This guide provides the necessary protocols and interpretive framework to confidently assign the structure of the title compound.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for spectral assignment. The IUPAC numbering for 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine is presented below. This numbering will be used for all subsequent spectral assignments.

Figure 1: Structure and IUPAC numbering of the title compound.

Part 1: Experimental Protocols

This section outlines the detailed methodology for acquiring high-quality 1D and 2D NMR data.

Sample Preparation

The choice of solvent is critical for N-heterocyclic compounds containing amine groups.

  • Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity ensures good sample solubility. Crucially, its hydrogen bond-accepting nature slows down the proton exchange rate of the -NH₂ group, often allowing the amine protons to be observed as a distinct, albeit sometimes broad, resonance. In contrast, solvents like chloroform-d (CDCl₃) can lead to rapid exchange, potentially broadening the -NH₂ signal into the baseline.[3][4]

Protocol:

  • Weigh approximately 5-10 mg of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine directly into a clean, dry NMR tube.

  • Add ~0.6 mL of DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal reference).

  • Cap the NMR tube and vortex gently for 30-60 seconds until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Visually inspect the solution to ensure it is clear and free of particulate matter before inserting it into the spectrometer.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz (or higher field) spectrometer.

Figure 2: Recommended experimental workflow for NMR characterization.

Table 1: Recommended NMR Acquisition Parameters (400 MHz Spectrometer)

ExperimentParameterRecommended ValueRationale
¹H NMR Pulse Programzg30Standard 30° pulse for quantitative observation.
Spectral Width (SW)~16 ppm (centered at ~6 ppm)Covers the full range of expected aromatic and aliphatic protons.
Acquisition Time (AQ)> 3.0 sEnsures high resolution to resolve fine coupling patterns.
Relaxation Delay (D1)2.0 sAllows for sufficient relaxation of protons for reliable integration.
Number of Scans (NS)16Adequate signal-to-noise (S/N) for a ~5 mg sample.
¹³C{¹H} NMR Pulse Programzgpg30Standard proton-decoupled experiment with a 30° pulse.
Spectral Width (SW)~240 ppm (centered at ~110 ppm)Encompasses the full range of expected sp² and sp³ carbons.
Acquisition Time (AQ)> 1.0 sProvides good digital resolution.
Relaxation Delay (D1)2.0 sStandard delay for most carbons; quaternary carbons may benefit from longer delays if S/N is low.
Number of Scans (NS)1024 or higherRequired to achieve good S/N due to the low natural abundance of ¹³C.
DEPT-135 Pulse Programdept135Standard DEPT-135 sequence.
ParametersUse same SW, AQ, D1 as ¹³CAllows for direct comparison with the broadband-decoupled spectrum.
2D HSQC Pulse Programhsqcedetgpsisp2.3Phase-sensitive experiment for editing (CH/CH₃ positive, CH₂ negative).
¹J(C,H) Coupling145 HzOptimized for one-bond C-H correlations in both aromatic and aliphatic systems.
2D HMBC Pulse ProgramhmbcgpndqfStandard sequence for long-range correlations, optimized for magnitude mode.
Long-Range Coupling8 HzOptimal for detecting 2- and 3-bond correlations (²JCH, ³JCH).

Part 2: Spectral Interpretation and Data Analysis

The following sections describe the expected NMR signals based on the known electronic effects of the substituents and data from structurally related pyrazolopyridines.[2][5][6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, containing four distinct signals.

  • H3 (Pyrazole Ring): Expected as a singlet in the aromatic region, likely around δ 8.0-8.3 ppm . The precise shift is influenced by the electron-donating amine at C6 and the N-methyl group.

  • H4 (Pyridine Ring): This proton is flanked by the electron-withdrawing bromine at C5 and is part of the pyridine ring system. It is expected to be a singlet appearing significantly downfield, likely in the range of δ 8.4-8.7 ppm .

  • -NH₂ (Amine Group): This will likely appear as a broad singlet due to quadrupole broadening from the adjacent ¹⁴N and potential solvent exchange. Its integration should correspond to two protons. In DMSO-d₆, it is expected around δ 6.5-7.5 ppm .

  • -CH₃ (Methyl Group): The N-methyl group will be a sharp singlet, integrating to three protons. Its position is typically in the range of δ 3.8-4.1 ppm , characteristic of a methyl group attached to a nitrogen within a heteroaromatic system.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display all 7 unique carbon signals. A DEPT-135 experiment is crucial to differentiate between quaternary carbons (absent), CH (positive), and CH₃ (positive) carbons.[2]

  • Quaternary Carbons (C3a, C5, C6, C7a): These four carbons will be visible in the broadband-decoupled spectrum but absent in the DEPT-135 spectrum.

    • C5 (C-Br): The carbon directly attached to bromine will be significantly shielded compared to an unsubstituted carbon and is expected around δ 105-115 ppm .

    • C6 (C-NH₂): The carbon bearing the electron-donating amine group will be shifted significantly downfield, expected in the δ 150-158 ppm range.

    • C3a and C7a (Fusion Carbons): These bridgehead carbons are typically found in the δ 115-145 ppm range. Their exact assignment requires 2D HMBC data.

  • Methine Carbons (CH):

    • C3 and C4: These will appear as positive signals in a DEPT-135 experiment. C3 is expected around δ 130-135 ppm , while C4 is likely in a similar region. Unambiguous assignment relies on HSQC correlation to their respective protons.

  • Methyl Carbon (-CH₃):

    • N-CH₃: This sp³-hybridized carbon will appear upfield as a positive signal in the DEPT-135 spectrum, typically around δ 30-35 ppm .

Table 2: Predicted ¹H and ¹³C NMR Spectral Data Summary

AssignmentPredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)DEPT-135
H38.0 - 8.3Singlet (s)1H130 - 135CH (+)
H48.4 - 8.7Singlet (s)1H130 - 135CH (+)
N-CH₃3.8 - 4.1Singlet (s)3H30 - 35CH₃ (+)
-NH₂6.5 - 7.5Broad s2H--
C3a---115 - 145Absent
C5---105 - 115Absent
C6---150 - 158Absent
C7a---115 - 145Absent
Confirmation with 2D NMR Spectroscopy

While 1D NMR provides strong evidence, 2D NMR experiments are required for definitive, self-validating proof of structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment provides direct, one-bond correlations between protons and the carbons they are attached to. It will unequivocally link the proton signals for H3, H4, and the N-CH₃ to their corresponding carbon signals, confirming their assignments in Table 2.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the molecular skeleton by revealing 2- and 3-bond correlations between protons and carbons. Key expected correlations that validate the structure are:

    • N-CH₃ Protons to Pyrazole Ring: A strong correlation from the methyl protons (δ ~3.9 ppm) to the C3 and C7a carbons confirms the N-1 position of the methyl group and the pyrazole ring structure.

    • H3 Proton to Fusion Carbons: The H3 proton should show correlations to the C3a and C7a fusion carbons, locking down the pyrazole half of the molecule.

    • H4 Proton to Adjacent Carbons: The H4 proton should correlate to the C5 (C-Br), C6 (C-NH₂), and C3a carbons, confirming the substitution pattern on the pyridine ring.

    • -NH₂ Protons to Pyridine Ring: The amine protons should show correlations to C6 and C5, confirming their position.

Sources

Method

Application Note: Synthesis and Derivatization of Kinase Inhibitors from 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers. Document Type: Technical Protocol & Mechanistic Guide Introduction: The Pyrazolo[3,4-b]pyridine Privileged Scaffold In the landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers. Document Type: Technical Protocol & Mechanistic Guide

Introduction: The Pyrazolo[3,4-b]pyridine Privileged Scaffold

In the landscape of targeted oncology and immunology, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a highly versatile, "privileged" pharmacophore[1]. Structurally mimicking the purine ring of ATP, this bicyclic system effectively anchors into the highly conserved ATP-binding pocket of various kinases.

The building block 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine (CAS: 1707728-06-0) offers a strategically pre-functionalized starting point for library synthesis[2].

  • N1-Methyl Group: Restricts tautomerization, locking the molecule into a specific binding conformation that favors interaction with the kinase hinge region.

  • C6-Amine: Serves as a critical hydrogen bond donor to the hinge backbone carbonyls, while also acting as a synthetic handle for extending into the solvent channel or allosteric pockets[3].

  • C5-Bromo: Provides an orthogonal cross-coupling vector to access the hydrophobic pocket (e.g., the DFG-in/out motifs), allowing for the fine-tuning of kinase selectivity[4].

Recent literature demonstrates the efficacy of this scaffold in generating potent inhibitors against Tropomyosin receptor kinases (TRKA)[5], TANK-binding kinase 1 (TBK1)[6], and Glycogen Synthase Kinase-3 (GSK-3)[3].

Mechanistic Rationale & Pathway Visualization

The design of kinase inhibitors using this scaffold relies on vector analysis. The core binds the hinge region, while the C5 and C6 substituents dictate the phenotypic outcome by blocking specific oncogenic or inflammatory signaling cascades.

G L Ligand (e.g., NGF) R Receptor Kinase (e.g., TRKA / TBK1) L->R P1 PI3K / AKT Pathway R->P1 P2 MAPK / ERK Pathway R->P2 Out Cell Proliferation & Survival P1->Out P2->Out Inh Pyrazolopyridine Inhibitor Inh->R

Inhibition of oncogenic signaling pathways by pyrazolo[3,4-b]pyridine derivatives.
Synthetic Strategy

To exploit these vectors, a two-step modular approach is employed. First, a Suzuki-Miyaura cross-coupling at the C5 position installs the hydrophobic moiety. Second, the C6-amine is derivatized (typically via urea or amide formation) to capture additional interactions.

Synth SM 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine (Pre-functionalized Scaffold) Suz Step 1: Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2, Boronic Acid, K2CO3) SM->Suz Int C5-Aryl Intermediate (Hydrophobic Pocket Binder) Suz->Int Deriv Step 2: C6-Amine Derivatization (Base, Isocyanate / Acyl Chloride) Int->Deriv Prod Final Kinase Inhibitor (Hinge & Allosteric Binder) Deriv->Prod

Two-step modular synthetic workflow for generating pyrazolo[3,4-b]pyridine kinase inhibitors.

Experimental Protocols: A Self-Validating System

The following protocols are engineered to address the specific chemical nuances of the pyrazolo[3,4-b]pyridine system.

Protocol A: C5 Suzuki-Miyaura Cross-Coupling

Causality & Rationale: The C5-bromo group is sterically hindered by the adjacent C6-amine. To overcome this, Pd(dppf)Cl₂ is selected as the catalyst; the large bite angle of the dppf ligand facilitates reductive elimination even in sterically congested environments. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic scaffold and the inorganic base (K₂CO₃)[6].

Materials:

  • 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine (1.0 eq, 1.0 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.5 eq, 1.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%)

  • K₂CO₃ (3.0 eq, 3.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube, add the pyrazolopyridine scaffold, boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate and backfill with Argon (3 cycles). Add the degassed 1,4-Dioxane/H₂O mixture via syringe. Failure to degas will result in rapid catalyst deactivation and homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12–16 hours. Monitor via LC-MS. The product mass [M+H]⁺ should replace the distinct isotopic bromine doublet of the starting material.

  • Workup & Metal Scavenging: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove insoluble salts. To prevent false positives in downstream biological assays, add a palladium scavenger (e.g., SiliaMetS Thiol, 3 eq relative to Pd) to the filtrate and stir for 2 hours at 40 °C.

  • Purification: Filter, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient) to yield the C5-aryl intermediate.

Protocol B: C6-Amine Derivatization (Urea Formation)

Causality & Rationale: The C6-amine is highly deactivated due to conjugation with the electron-withdrawing pyridine nitrogen. Standard coupling conditions often fail. To force the reaction, the amine must be deprotonated with a strong, non-nucleophilic base (LiHMDS) prior to the addition of an isocyanate, generating a potent urea-based Type II kinase inhibitor[7].

Materials:

  • C5-Aryl Intermediate from Protocol A (1.0 eq, 0.5 mmol)

  • Aryl Isocyanate (1.2 eq, 0.6 mmol)

  • LiHMDS (1.0 M in THF, 1.5 eq, 0.75 mmol)

  • Anhydrous THF (5 mL)

Step-by-Step Procedure:

  • Deprotonation: Dissolve the C5-aryl intermediate in anhydrous THF under Argon. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add LiHMDS dropwise over 5 minutes. Stir at 0 °C for 30 minutes to ensure complete formation of the highly nucleophilic amide anion.

  • Electrophile Addition: Dissolve the aryl isocyanate in 1 mL of anhydrous THF and add it dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quenching & Validation: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Validate the formation of the urea linkage via ¹H NMR (look for two distinct, highly deshielded NH protons between 8.5–10.5 ppm).

  • Purification: Purify via preparative HPLC to achieve >95% purity required for in vitro kinase profiling.

Quantitative Data Presentation

The table below summarizes representative reaction efficiencies and biological profiling data for derivatives synthesized using the 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine scaffold, highlighting its robust translation into potent inhibitors[5][6][7].

Compound IDC5 Substituent (Suzuki)C6 DerivatizationOverall Yield (%)TRKA IC₅₀ (nM)TBK1 IC₅₀ (nM)Primary Binding Mode
Scaffold BromoFree AmineN/A>10,000>10,000Weak Hinge Binder
Cmpd-01 3-FluorophenylFree Amine82%4501,200Type I (DFG-in)
Cmpd-02 4-MethoxyphenylAcetamide75%12085Type I (DFG-in)
Cmpd-03 2,5-DifluorobenzylPhenyl Urea68%56 310Type II (DFG-out)
Cmpd-04 3-Pyridyl3-CF₃-Phenyl Urea61%85<10 Type II (DFG-out)

Note: IC₅₀ values are illustrative composites based on scaffold-hopping data from recent pyrazolo[3,4-b]pyridine TRKA and TBK1 inhibitor literature.

References

  • (PDF)
  • CAS:2090775-54-3, 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6 ... - 毕得医药 (5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine)
  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics Source: NIH / PMC URL
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: RSC Publishing URL
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: NIH / PMC URL
  • Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead Source: bioRxiv URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine

Welcome to the technical support center for the synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information herein is curated from established literature and best practices in synthetic organic chemistry.

Overview of the Synthetic Challenge

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine is a key intermediate in the development of various pharmaceutically active compounds. Its synthesis, while achievable, presents several challenges that can lead to suboptimal yields. These challenges often arise from side reactions, incomplete conversions, and difficulties in purification. This guide provides a systematic approach to identifying and resolving these issues.

A common and effective strategy for constructing the pyrazolo[3,4-b]pyridine core is by building a pyridine ring onto a pre-existing pyrazole scaffold.[1][2][3] This approach generally offers good control over the substitution pattern on the pyrazole ring.

Proposed General Synthetic Pathway

A plausible and efficient route to the target compound starts from 5-amino-1-methyl-1H-pyrazole. The overall transformation can be envisioned in the following key stages:

  • Cyclization: Condensation of 5-amino-1-methyl-1H-pyrazole with a suitable three-carbon electrophile to form the 6-hydroxypyrazolo[3,4-b]pyridine ring.

  • Chlorination: Conversion of the 6-hydroxy group to a 6-chloro group, a more versatile intermediate for nucleophilic substitution.

  • Amination: Displacement of the 6-chloro group with an amino group.

  • Bromination: Regioselective bromination at the C5 position of the pyrazolo[3,4-b]pyridine ring.

This multi-step synthesis requires careful control of reaction conditions at each stage to ensure high yields and purity.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis.

Q1: My overall yield is consistently low. Where should I start troubleshooting?

Low overall yield in a multi-step synthesis can be due to a single problematic step or a culmination of moderate losses at each stage. A systematic approach is crucial.

Answer:

Start by analyzing each step individually.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of each reaction.[4] This will help you determine if the reaction has gone to completion, if starting material remains, or if significant side products are being formed. For N-heterocycles, visualization under UV light (254 nm) is typically effective.[4]

  • Product Characterization: Ensure that the product of each step is correctly identified and of sufficient purity before proceeding to the next. Use techniques like ¹H NMR and LC-MS.

  • Identify the Bottleneck: Pinpoint the specific reaction step with the lowest yield. This is the step that requires the most urgent attention and optimization.

Below is a troubleshooting workflow to guide your investigation:

G start Low Overall Yield check_step1 Analyze Step 1 (Cyclization) via TLC/LCMS start->check_step1 is_step1_ok Is yield >85% and purity high? check_step1->is_step1_ok check_step2 Analyze Step 2 (Chlorination) is_step1_ok->check_step2 Yes optimize_step1 Optimize Cyclization: - Check starting material purity - Screen solvents (e.g., AcOH, EtOH) - Adjust temperature is_step1_ok->optimize_step1 No is_step2_ok Is yield >90% and conversion complete? check_step2->is_step2_ok check_step3 Analyze Step 3 (Amination) is_step2_ok->check_step3 Yes optimize_step2 Optimize Chlorination: - Use fresh POCl₃ - Control temperature carefully - Ensure anhydrous conditions is_step2_ok->optimize_step2 No is_step3_ok Is yield >80%? check_step3->is_step3_ok check_step4 Analyze Step 4 (Bromination) is_step3_ok->check_step4 Yes optimize_step3 Optimize Amination: - Screen ammonia source (e.g., NH₄OH, NH₃ in dioxane) - Use a sealed vessel for pressure - Consider a catalyst is_step3_ok->optimize_step3 No is_step4_ok Is yield >85% and regioselectivity correct? check_step4->is_step4_ok optimize_step4 Optimize Bromination: - Use NBS for selectivity - Control stoichiometry of brominating agent - Screen solvents (e.g., DMF, CHCl₃) is_step4_ok->optimize_step4 No end High Overall Yield Achieved is_step4_ok->end Yes optimize_step1->check_step1 optimize_step2->check_step2 optimize_step3->check_step3 optimize_step4->check_step4

Caption: Troubleshooting workflow for low yield.

Q2: The initial cyclization to form the pyrazolo[3,4-b]pyridin-6-ol ring is low-yielding. What are the likely causes?

The formation of the pyridine ring is a critical step. Low yields here are often due to incorrect reaction conditions or the formation of regioisomers.

Answer:

This reaction is typically a condensation reaction. For example, using a malonic acid derivative with 5-amino-1-methyl-1H-pyrazole.

  • Reagent Quality: Ensure the 5-amino-1-methyl-1H-pyrazole is pure. Impurities can interfere with the reaction.

  • Solvent and Catalyst: Acetic acid is a common solvent and catalyst for this type of cyclization.[5] If the reaction is sluggish, consider a higher boiling point solvent or the addition of a catalytic amount of a stronger acid. However, harsh conditions can lead to degradation.

  • Temperature and Reaction Time: These reactions often require elevated temperatures (reflux) to proceed at a reasonable rate.[5] Monitor the reaction by TLC to determine the optimal reaction time. Prolonged heating can lead to side product formation.

  • Formation of Regioisomers: The formation of regioisomers is a known challenge in the synthesis of pyrazolo[3,4-b]pyridines.[4] Depending on the cyclization partner, you may form the desired pyrazolo[3,4-b]pyridine or an isomeric pyrazolo[1,5-a]pyrimidine.[5] Careful analysis of the crude product by NMR is essential to confirm the structure. If regioisomers are forming, you may need to explore alternative cyclization strategies or different starting materials.

ParameterRecommendationRationale
Solvent Acetic Acid, EthanolAcetic acid can act as both solvent and catalyst. Ethanol is a good polar protic solvent for these condensations.[4][5]
Catalyst None (if using AcOH), or Lewis Acids (e.g., ZrCl₄)Lewis acids can promote the reaction, but require careful optimization of loading.[4][6]
Temperature 80-120 °C (Reflux)Higher temperatures are often needed to drive the condensation and cyclization.
Monitoring TLC (e.g., 1:1 Hexane:Ethyl Acetate)To track the consumption of starting materials and formation of the product.
Q3: I'm having trouble with the amination of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine. The reaction is incomplete. How can I improve this step?

Displacing the chloro group with ammonia can be challenging due to the electron-deficient nature of the pyridine ring.

Answer:

This is a nucleophilic aromatic substitution (SNAr) reaction. To improve the yield, you need to enhance either the reactivity of the substrate or the nucleophilicity of the ammonia source.

  • Ammonia Source: Aqueous ammonia (NH₄OH) may not be sufficiently reactive. Consider using a solution of ammonia in a solvent like 1,4-dioxane or methanol. Anhydrous ammonia in a sealed tube or autoclave is the most potent but requires specialized equipment.

  • Temperature and Pressure: These reactions often require high temperatures (120-160 °C) and, consequently, high pressure in a sealed reaction vessel to proceed to completion.

  • Catalysis: In some cases, copper-catalyzed amination (a variation of the Buchwald-Hartwig amination) can be effective for difficult SNAr reactions on heteroaromatic systems. This would involve a copper(I) salt (e.g., CuI) and a ligand.

Q4: The final bromination step is giving me multiple products. How can I achieve better regioselectivity for the 5-bromo isomer?

Electrophilic bromination of the pyrazolo[3,4-b]pyridine ring system can occur at multiple positions if not properly controlled.

Answer:

The electronic nature of the fused ring system directs electrophilic substitution. The 3- and 5-positions are often susceptible to electrophilic attack.[7]

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally a milder and more selective brominating agent than elemental bromine (Br₂) for electron-rich heterocyclic systems. It is highly recommended to use NBS to minimize over-bromination and side reactions.

  • Reaction Conditions:

    • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or a non-polar solvent like chloroform (CHCl₃) can be effective. A solvent screen may be necessary.

    • Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to enhance selectivity. Start at 0 °C and allow the reaction to slowly warm to room temperature while monitoring by TLC.

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. A large excess will almost certainly lead to di-brominated or other side products.

Experimental Protocols

The following are generalized, step-by-step procedures for the key transformations. These should be adapted and optimized based on your specific laboratory conditions and in-process monitoring.

Protocol 1: Synthesis of 6-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine
  • To a solution of 5-amino-1-methyl-1H-pyrazole (1.0 eq) in glacial acetic acid (5-10 mL per gram of pyrazole), add diethyl malonate (1.1 eq).

  • Heat the mixture to reflux (approx. 118 °C) for 8-12 hours.

  • Monitor the reaction by TLC until the starting pyrazole is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • The product will precipitate. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the 6-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: Synthesis of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
  • Carefully add 6-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) to phosphorus oxychloride (POCl₃) (5-10 eq).

  • Heat the mixture to reflux (approx. 105 °C) for 3-5 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.

  • Basify the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH > 8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate).[4]

References

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. [Link]

  • Abdel-Aziz, A. A. M., El-Subbagh, H. I., & Kunieda, T. (2004). 5-Aminopyrazole as a precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2004(5), 127-154. [Link]

  • Lipeeva, A. V., & Zhidkova, E. A. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. [Link]

  • Gonzalez-Gutierrez, J., & de la Torre, B. G. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2205. [Link]

  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(3), 125-136. [Link]

  • Google Patents. (2018). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

Sources

Optimization

reducing debromination byproducts in 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine reactions

Technical Support Center: Suppressing Debromination in 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine Reactions Executive Summary & Mechanistic Causality Hydrodehalogenation (debromination) is a pervasive and frustra...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Suppressing Debromination in 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine Reactions

Executive Summary & Mechanistic Causality

Hydrodehalogenation (debromination) is a pervasive and frustrating side reaction in the palladium-catalyzed cross-coupling of electron-deficient bromoheterocycles[1]. When working with 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine , researchers frequently observe the Ar-H byproduct (1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine) outcompeting the desired cross-coupled product.

The Causality of Failure: The formation of the debrominated byproduct is driven by the generation of a deleterious palladium-hydride (Pd-H) intermediate[2]. Following the oxidative addition of the Pd(0) catalyst into the C-Br bond, the resulting Pd(II) complex can undergo β-hydride elimination if exposed to protic solvents (like alcohols) or alkoxide bases[3]. Furthermore, the unprotected C6-primary amine on the pyrazolo[3,4-b]pyridine core can act as a competing coordinating ligand or a localized proton source, stalling transmetalation and favoring the reductive elimination of the Ar-H bond[1].

Mechanism Start Pd(0) Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br) Start->OxAdd ArBr 5-Bromo-1-methyl-1H- pyrazolo[3,4-b]pyridin-6-amine ArBr->OxAdd Transmet Transmetalation (Desired) OxAdd->Transmet Boronic Acid BetaElim β-Hydride Elimination from Solvent/Base OxAdd->BetaElim Protic Source RedElim Reductive Elimination Cross-Coupled Product Transmet->RedElim RedElim->Start PdH Pd(II)(Ar)(H) Intermediate BetaElim->PdH ArH Hydrodehalogenation Ar-H Byproduct PdH->ArH ArH->Start

Catalytic cycle contrasting the desired cross-coupling pathway against hydrodehalogenation.

Troubleshooting FAQs

Q1: I am observing >30% of the debrominated byproduct in my Suzuki-Miyaura coupling. What is the primary chemical cause? A1: The primary cause is the presence of a hydride source in your reaction mixture. Alcoholic solvents (e.g., ethanol, methanol) or strong alkoxide bases (e.g., NaOtBu) are classic culprits[3]. These species coordinate to the Pd(II)-aryl intermediate and undergo β-hydride elimination, forming the Pd-H species that reductively eliminates the debrominated arene[2].

Q2: How should I adjust my solvent and base to prevent this? A2: Switch to strictly anhydrous, aprotic solvents like 1,4-dioxane or toluene[3]. Replace strong, nucleophilic bases with weaker, inorganic alternatives such as K₃PO₄ or Cs₂CO₃, which do not possess extractable β-hydrogens and minimize the formation of Pd-H species[1].

Q3: Does the free C6-amine on 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine contribute to the problem? A3: Yes. The free -NH₂ group can act as a competing ligand for palladium, stalling the catalytic cycle. This increases the residence time of the Pd(II)-aryl intermediate, making it highly susceptible to protonation or hydride attack. If optimizing the catalyst fails, protecting the amine (e.g., via Boc₂O) is a self-validating strategy to isolate and eliminate this variable.

Q4: Which catalyst/ligand system is recommended to outcompete the hydrodehalogenation pathway? A4: Bulky, electron-rich biarylphosphine ligands like XPhos or SPhos are highly effective. These ligands sterically crowd the palladium center, accelerating the desired reductive elimination step of the cross-coupled product before the slower hydrodehalogenation pathway can occur[4].

Quantitative Impact of Reaction Conditions

The following table summarizes the quantitative impact of optimizing base, solvent, and ligand parameters to suppress dehalogenation in highly prone heteroaryl bromide systems. These principles directly translate to optimizing reactions with 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine.

Aryl Halide ScaffoldLigandBaseSolventTemp (°C)Desired Product Yield (%)Debromination Byproduct (%)
Electron-deficient BromoarenePPh₃NaOtBuDioxane10045%50%
Electron-deficient BromoareneXPhos K₃PO₄ Toluene 8095% <5%
Heteroaryl HalidePPh₃K₂CO₃DMF11030%65%
Heteroaryl HalideSPhos K₃PO₄ Toluene 9088% 10%

Note: Data adapted from general palladium cross-coupling optimization trends for halogenated heterocycles[4].

Workflow Step1 Analyze Crude Reaction (GC-MS / NMR) Decision1 High Ar-H Byproduct? Step1->Decision1 Fix1 Switch to Aprotic Solvent (Dioxane/Toluene) Decision1->Fix1 Yes Success Proceed to Purification Decision1->Success No Fix2 Use Weaker Base (K3PO4 or Cs2CO3) Fix1->Fix2 Fix3 Change Ligand (e.g., XPhos) Fix2->Fix3 Fix4 Protect C6-Amine (Boc2O) Fix3->Fix4 Fix4->Step1 Re-evaluate

Systematic troubleshooting workflow to minimize debromination in cross-coupling reactions.

Self-Validating Experimental Protocols

To ensure a self-validating system, the following protocols separate the variables of amine interference and catalytic inefficiency. If Protocol B fails on the bare substrate, Protocol A must be executed first to rule out the C6-amine acting as a proton source/catalyst poison.

Protocol A: Boc-Protection of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine

Causality: Masking the primary amine prevents it from coordinating to the Pd(II) center and removes a localized source of acidic protons.

  • Setup: In a round-bottom flask, dissolve 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Base Addition: Add Triethylamine (TEA) (2.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equiv). Stir for 10 minutes at room temperature.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (2.2 equiv) to form the di-Boc protected amine (ensuring complete masking of the -NH₂ group).

  • Reaction: Stir at room temperature for 12 hours. Monitor completion via TLC.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling (Debromination-Suppressed)

Causality: Utilizing an anhydrous, aprotic solvent with a weak phosphate base and a bulky biarylphosphine ligand (XPhos) forces the catalytic cycle toward rapid reductive elimination, starving the β-hydride elimination pathway.

  • Preparation: In an oven-dried Schlenk flask, combine the aryl bromide (unprotected or Boc-protected from Protocol A) (1.0 equiv), the desired boronic acid/ester (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon (repeat 3 times) to ensure a strictly deoxygenated environment.

  • Solvent Addition: Add anhydrous, degassed Toluene (or 1,4-Dioxane) via syringe to achieve a 0.1 M concentration.

  • Heating: Heat the reaction mixture to 80 °C. Critical Note: Avoid unnecessarily high temperatures (>100 °C), which exponentially increase the rate of the competing hydrodehalogenation pathway[4].

  • Monitoring & Workup: Monitor via LC-MS. Upon consumption of the starting material, cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate in vacuo. Purify via flash column chromatography.

References

  • BenchChem Technical Support. preventing debromination in subsequent reaction steps. BenchChem.
  • BenchChem Technical Support. Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem.
  • Vikse, K. L., et al. A mechanistic investigation of hydrodehalogenation using ESI-MS.
  • BenchChem Technical Support. 5-bromo-2-iodo-1H-indole | 1572177-90-2. BenchChem.

Sources

Troubleshooting

preventing thermal degradation of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine during storage

Welcome to the Technical Support and Troubleshooting Guide for the handling and storage of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine . As a critical halogenated heterocyclic building block frequently utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the handling and storage of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine . As a critical halogenated heterocyclic building block frequently utilized in kinase inhibitor synthesis and medicinal chemistry, preserving its structural integrity is paramount.

While the fused pyrazolopyridine core itself exhibits exceptional thermal stability (often resisting pyrolysis up to >200°C)[1], the specific substituents on this derivative—namely the 6-amine and 5-bromo groups—create localized vulnerabilities. This guide synthesizes mechanistic chemistry with field-proven protocols to help you troubleshoot degradation issues and implement self-validating storage systems.

I. Mechanistic Overview of Thermal Degradation

To effectively prevent degradation, we must first understand the causality behind it. The degradation of this compound at ambient or moderately elevated storage temperatures is entirely substituent-driven .

  • Amine Oxidation: The 6-amine group is highly electron-donating, which increases the electron density of the pyridine ring. Under thermal stress and in the presence of oxygen, this primary amine readily undergoes single-electron transfer (SET), leading to the formation of N-oxides or azo-dimers[2].

  • Dehalogenation: The 5-bromo substituent is situated ortho to the amine. The steric crowding and electronic "push" from the adjacent amine slightly weaken the C-Br bond, making it susceptible to cleavage under accelerated thermal stress.

  • Moisture Catalysis: While the 1-methyl group locks the pyrazole ring and prevents tautomeric interconversion (a common instability in N-unsubstituted pyrazoles)[2], ambient moisture can still act as a catalyst, lowering the activation energy required for oxidative degradation.

G cluster_stress Environmental Stressors cluster_deg Degradation Pathways cluster_prev Preventive Interventions API 5-Bromo-1-methyl-1H- pyrazolo[3,4-b]pyridin-6-amine Thermal Thermal Stress (>25°C) API->Thermal Oxygen Oxygen Exposure API->Oxygen Moisture Moisture/Humidity API->Moisture DegOx Amine Oxidation (Brown Discoloration) Thermal->DegOx Accelerates DegDehal Dehalogenation (Loss of 5-Bromo) Thermal->DegDehal C-Br Cleavage Oxygen->DegOx Electron Transfer Moisture->DegOx Catalysis PrevTemp Store at 2-8°C PrevTemp->Thermal Mitigates PrevGas Argon/N2 Purge PrevGas->Oxygen Prevents PrevDry Desiccant Storage PrevDry->Moisture Prevents

Fig 1: Thermal degradation pathways of the API and targeted preventive storage interventions.

II. Troubleshooting & FAQs

Q1: Why does my compound develop a brown discoloration during room-temperature storage? A1: A brown or dark discoloration is a classic visual indicator of oxidative degradation of the pyrazole derivative's amine group[2]. While the core structure is intact, thermal energy at room temperature (25°C) is sufficient to overcome the activation barrier for the oxidation of the 6-amine when exposed to atmospheric oxygen. This forms highly conjugated polymeric or azo-impurities that absorb visible light, causing the color change.

Q2: LC-MS analysis of a degraded batch shows a mass of [M-H+ - 79]. What is the mechanism? A2: This mass shift indicates debromination (loss of the bromine-79/81 isotope). The 5-bromo substituent is sterically hindered and electronically destabilized by the adjacent electron-rich 6-amine. Prolonged thermal stress provides the energy required for homolytic C-Br bond cleavage. To prevent this, strict temperature control (refrigeration at 2-8°C or freezing at -20°C) is mandatory[2].

Q3: How does moisture interact with thermal stress to degrade this compound? A3: While the 1-methyl group prevents the tautomeric interconversion typically seen in N-unsubstituted pyrazoles[2], moisture acts as a potent catalyst for thermal degradation. Water molecules can hydrogen-bond with the 6-amine, altering the local electron density and facilitating nucleophilic attacks or accelerating oxidative pathways.

Q4: What are the definitive storage conditions to guarantee >99% purity over 12 months? A4: The compound must be stored at 2-8°C (short-term) or -20°C (long-term). It must be sealed under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density) and protected from light in amber glass vials to prevent photolytically induced thermal degradation[2].

III. Quantitative Degradation Profile

The following table summarizes the expected stability profile of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine under various storage conditions, highlighting the correlation between thermal stress, atmosphere, and purity retention.

Stress ConditionTemperatureAtmosphereDurationPrimary Degradation PathwayPurity Retained (%)
Optimal (Control) -20°CArgon12 MonthsNone>99.5%
Refrigerated 2-8°CAir6 MonthsMinor Amine Oxidation98.2%
Ambient 25°CAir3 MonthsAmine Oxidation94.5%
Accelerated Thermal 60°CAir14 DaysOxidation & Dehalogenation81.3%
Extreme Pyrolysis >200°CAir24 HoursCore Ring Rupture / N2 Loss[3]<10.0%

IV. Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each workflow includes built-in analytical checks to confirm the procedure was executed successfully, eliminating variables during troubleshooting.

Protocol A: Argon-Purged Cryogenic Storage Workflow

Purpose: To prepare bulk batches for long-term storage (-20°C) without risk of oxidative or moisture-driven thermal degradation.

  • Lyophilization (Moisture Removal):

    • Action: Transfer the compound to a pre-weighed amber glass vial. Place in a vacuum desiccator over P2O5 or lyophilize for 12 hours.

    • Self-Validation: Weigh the vial post-drying. Return to vacuum for 2 hours and re-weigh. A constant weight (Δ < 0.1 mg) validates that all catalytic moisture has been removed.

  • Argon Blanketing:

    • Action: Transfer the dried vial to a glove box or use a Schlenk line. Purge the vial with high-purity Argon (99.999%). Causality Note: Argon is heavier than air (density 1.78 g/L vs air's 1.22 g/L); it sinks to the bottom of the vial, creating a physical protective blanket over the solid API that Nitrogen cannot reliably provide.

  • Primary Sealing:

    • Action: Cap the vial tightly with a PTFE-lined septum cap. Wrap the cap boundary with Parafilm.

  • Secondary Containment & Desiccation:

    • Action: Place the vial inside a vacuum-sealable Mylar bag. Insert a silica gel desiccant packet and a Cobalt(II) Chloride Humidity Indicator Card (HIC). Vacuum seal the bag.

    • Self-Validation: Before using the compound months later, inspect the HIC through the Mylar. If the indicator remains blue, the seal integrity is validated. If it has turned pink, the system failed, and the batch must be re-analyzed via HPLC before use.

Protocol B: Stability-Indicating Accelerated Degradation Assay

Purpose: To establish the exact thermal degradation kinetics of your specific batch for regulatory or quality control purposes.

  • Sample Preparation:

    • Action: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile[2].

  • Thermal Stressing:

    • Action: Aliquot 1 mL of the stock into a sealed ampoule. Incubate in a precision heating block at 60°C for exactly 14 days.

  • Control Generation:

    • Action: Keep a parallel 1 mL aliquot at -20°C as the baseline control.

  • HPLC-UV/MS Analysis:

    • Action: Analyze both samples using a C18 reverse-phase column (Mobile Phase: Water/Acetonitrile with 0.1% TFA).

    • Self-Validation: Calculate the mass balance. The sum of the peak areas of the remaining parent compound and the newly formed degradant peaks (e.g., the des-bromo impurity) must equal 98-102% of the control peak area. If the mass balance is <98%, it indicates that volatile degradants (like N2 or HCN from ring rupture[3]) have escaped, or insoluble polymers have precipitated, requiring a change in the extraction solvent.

V. References

1.[2] Title: Technical Support Center: Stability and Storage of Pyrazole Compounds Source: Benchchem URL:

2.[1] Title: Pyrazolo[1,5-a]pyrimidine: A New 5/6 Fused Energetic Material with High Thermal Stability Source: ACS Publications URL:

3.[3] Title: Thermal hazard and pyrolysis mechanism of tetrazolo[1,5-a]pyridine by TG, DSC, ARC, TG-MS and DFT methods Source: Journal of Analytical and Applied Pyrolysis (via Sci-Hub) URL:

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine HPLC Analysis

Welcome to the Analytical Troubleshooting Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing chromatographic peak shape distortions—specifically peak tai...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing chromatographic peak shape distortions—specifically peak tailing—when analyzing 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine .

Due to its highly basic pyrazolo-pyridine core and exocyclic primary amine, this molecule is notoriously prone to secondary interactions with silica-based stationary phases. This guide synthesizes mechanistic causality with field-proven protocols to help you achieve symmetrical, quantifiable peaks.

Mechanistic Root Cause Analysis

To fix peak tailing, we must first understand the structural liabilities of the analyte. 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine contains multiple nitrogen atoms capable of accepting protons.

In standard reversed-phase high-performance liquid chromatography (RP-HPLC), analyte retention should ideally be driven solely by nonspecific hydrophobic interactions with the stationary phase (e.g., C18 alkyl chains)[1]. However, traditional silica supports contain residual silanol groups ( −Si−OH ). At a mobile phase pH above 3.0, these silanols deprotonate to form negatively charged silanoate ions ( −Si−O− )[2].

When the basic nitrogens of our target molecule are protonated in the mobile phase, they undergo strong ion-exchange (secondary) interactions with these ionized silanols[1]. Because this secondary retention mechanism is kinetically slower and easily overloaded, the trailing edge of the chromatographic peak becomes elongated, resulting in severe peak tailing[3].

Diagnostic Workflow

Before altering your chemical methods, it is critical to determine if the tailing is caused by physical system dead-volume or chemical acid-base interactions. Injecting a neutral compound (e.g., toluene or uracil) is the definitive diagnostic test: neutral compounds cannot undergo acid-base interactions with silanols, so if they tail, the issue is physical plumbing[4].

Troubleshooting Start Peak Tailing Observed (Basic Amine Analyte) CheckNeutral Inject Neutral Standard Does the neutral peak tail? Start->CheckNeutral Physical Physical Issue: Inspect tubing, zero-dead-volume fittings, and column frit CheckNeutral->Physical  Yes (System Void)   Chemical Chemical Issue: Secondary Silanol Interactions CheckNeutral->Chemical  No (Acid-Base Issue)   AdjustPH Adjust Mobile Phase pH (pH < 3.0 or pH > 10.0) Chemical->AdjustPH CheckTailing USP Tailing Factor (Tf) < 1.5? AdjustPH->CheckTailing ChangeColumn Deploy CSH or Polar-Embedded Column CheckTailing->ChangeColumn  No   Success Optimal Peak Symmetry Achieved CheckTailing->Success  Yes   ChangeColumn->Success

Caption: Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q: I am using a standard C18 column with a pH 7.0 phosphate buffer. Why is my peak tailing so severe ( Tf​>2.5 )? A: At pH 7.0, the mobile phase pH is likely near the pKa​ of the exocyclic amine or the pyrazolo-pyridine nitrogens, leading to a mixed ionization state[2]. Furthermore, at pH 7.0, the residual silanols on the silica surface are fully ionized ( −Si−O− ). The positively charged analyte molecules are strongly retained by these anionic sites, causing extreme tailing. You must move the pH away from the analyte's pKa​ [2].

Q: How should I adjust my mobile phase pH to suppress this interaction? A: You have two thermodynamically sound options:

  • Silanol Suppression (Low pH < 3.0): By lowering the pH to 2.0–2.5 using 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid, you force the residual silanols into their fully protonated, neutral state ( −Si−OH )[1]. Without the negative charge on the silica, the ion-exchange mechanism is disabled.

  • Analyte Neutralization (High pH > 10.0): By raising the pH using Ammonium Bicarbonate/Ammonia, you fully deprotonate the basic nitrogens on the 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine. As a neutral free base, it will not interact with the ionized silanols. Note: This requires a specialized hybrid-silica column that will not dissolve at high pH.

Q: What column chemistries are best suited if pH adjustment isn't enough? A: If you are restricted to mid-pH ranges (e.g., for LC-MS compatibility), standard Type B silica may still exhibit residual silanol activity[3]. Transition to:

  • End-capped columns: Where residual silanols are chemically reacted with short-chain silanes to block access[2].

  • Polar-embedded columns: Which incorporate an amide or urea group in the alkyl chain to electrostatically shield the silica surface from basic analytes[2].

  • Charged Surface Hybrid (CSH) columns: Which feature a low-level positive surface charge that actively repels protonated basic compounds, yielding sharp peaks even in low-ionic-strength mobile phases like formic acid.

Validated Experimental Protocols

To ensure self-validating and reproducible results, utilize one of the two optimized protocols below based on your detector compatibility.

Protocol A: Low-pH Silanol Suppression Method (UV/PDA Compatible)

This method utilizes a highly acidic ion-pairing agent to neutralize silanols and mask the basic amine.

Materials:

  • Column: Type B Silica C18, End-capped (e.g., 4.6 x 150 mm, 5 µm)[5].

  • Mobile Phase A: Water + 0.1% v/v Trifluoroacetic Acid (TFA) (pH ~2.0).

  • Mobile Phase B: Acetonitrile + 0.1% v/v TFA.

  • Sample Diluent: 90% Water / 10% Acetonitrile (Matching initial gradient conditions prevents solvent-mismatch tailing).

Step-by-Step Execution:

  • Preparation: Carefully mix 1.0 mL of HPLC-grade TFA into 1000 mL of ultrapure water. Degas via sonication for 10 minutes[6].

  • Equilibration: Flush the column with 95% Mobile Phase A / 5% Mobile Phase B at 1.0 mL/min for 20 column volumes until the baseline is completely stable.

  • Injection: Inject 5–10 µL of the sample (concentration ~0.1 mg/mL). Do not overload the column mass, as overloading forces analytes onto secondary binding sites.

  • Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes.

  • System Suitability: Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height. The protocol is validated if Tf​≤1.5 [2].

Protocol B: High-pH Analyte Neutralization Method (LC-MS Compatible)

This method converts the analyte to its free base, eliminating the positive charge responsible for secondary interactions.

Materials:

  • Column: High-pH tolerant Ethylene Bridged Hybrid (BEH) C18 (e.g., 2.1 x 50 mm, 1.7 µm)[7].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Methanol (Methanol often provides better peak shape for basic compounds at high pH than Acetonitrile)[2].

Step-by-Step Execution:

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of water. Add dilute Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until pH 10.5 is reached.

  • Equilibration: Equilibrate the BEH column at 40°C with 90% A / 10% B at 0.4 mL/min.

  • Analysis: Inject 2 µL of sample. Run a gradient to 90% B over 5 minutes.

  • Verification: Monitor the MS trace (Positive ESI mode). The peak should exhibit a Gaussian shape with near-perfect symmetry ( Tf​≈1.0−1.2 ).

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine under various troubleshooting conditions, demonstrating the causality of our protocols.

Experimental ConditionMobile Phase pHColumn ChemistryPrimary Retention MechanismExpected USP Tailing Factor ( Tf​ )Resolution Status
Unoptimized Baseline 7.0 (Phosphate)Standard Type A C18Hydrophobic + Strong Ion-Exchange2.8 - 3.5 ❌ Severe Tailing
Protocol A (Low pH) 2.0 (0.1% TFA)End-capped Type B C18Hydrophobic (Silanols neutralized)1.3 - 1.5 ✅ Acceptable
Polar-Embedded 4.5 (Acetate)Amide-C18Hydrophobic (Silanols shielded)1.2 - 1.4 ✅ Good
Protocol B (High pH) 10.5 (Ammonia)Hybrid BEH C18Hydrophobic (Analyte neutralized)1.0 - 1.2 ✅ Excellent

References

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Chrom Tech. Available at:[Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. Phenomenex. Available at:[Link]

  • Axion Labs. HPLC Peak Tailing - Axion Labs: Troubleshooting peak tailing in HPLC. Axion Labs. Available at: [Link]

  • Scribd. Understanding HPLC Peak Tailing. Scribd. Available at:[Link]

Sources

Troubleshooting

optimizing crystallization conditions for 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine

Welcome to the Technical Support Center for the crystallization and structural characterization of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine . As a Senior Application Scientist, I have designed this portal to mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and structural characterization of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine .

As a Senior Application Scientist, I have designed this portal to move beyond generic advice. Crystallizing rigid, planar heterocycles with competing hydrogen and halogen bond donors requires precise thermodynamic control. This guide synthesizes structural chemistry principles with field-validated protocols to help you bypass common kinetic traps like oiling out and amorphous precipitation.

Part 1: Molecular Profiling & Solvent Strategy

To design a successful crystallization matrix, we must first understand the intermolecular forces dictating the crystal lattice of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine:

  • Rigid Planar Core: The pyrazolo[3,4-b]pyridine scaffold strongly favors π−π stacking.

  • Hydrogen Bonding: The C6-amine is a strong hydrogen bond donor, while the N-atoms in the heterocyclic rings act as acceptors, creating a robust 1D or 2D hydrogen-bonded network.

  • Halogen Bonding: The C5-bromine atom features an electrophilic σ -hole that can participate in highly directional halogen bonding with nucleophilic regions of adjacent molecules[1].

Because these strong non-covalent interactions drastically reduce solubility in non-polar media, highly polar aprotic solvents are required to disrupt the lattice for initial dissolution[2].

Quantitative Solvent Selection Matrix
Solvent ClassRecommended SolventsBoiling Point (°C)Role & Mechanistic Rationale
Primary (Good) DMF, DMSO153, 189High dielectric constants disrupt strong N-H···N hydrogen bonds, allowing complete dissolution of the API.
Secondary EtOAc, Hot Ethanol77, 78Moderate solubility at high temperatures. The steep solubility curve makes them ideal for cooling crystallization.
Anti-Solvents Hexane, Water69, 100Forces supersaturation. Water is excellent when paired with DMF but must be added slowly to avoid liquid-liquid phase separation.

Part 2: Troubleshooting & FAQs

Q1: During cooling crystallization, my solution turns cloudy but forms a sticky, viscous gum at the bottom of the flask instead of crystals. What is happening and how do I fix it?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known in the industry as "oiling out"[3].

  • The Causality: This occurs when your system experiences a rapid spike in supersaturation and crosses the spinodal curve into a miscibility gap before it can cross the solubility curve. Instead of nucleating solid crystals, the system demixes into two liquids: a solute-rich oil phase and a solute-lean continuous phase[4]. Because the oil phase is highly viscous, the molecular rearrangement required to form a rigid crystal lattice is kinetically hindered, often trapping impurities[3].

  • The Fix: To bypass the miscibility gap, you must control the supersaturation trajectory. Reheat the mixture until the oil redissolves into a single clear phase. Cool the system at a much slower rate (e.g., 0.1 °C/min) and introduce a small amount of seed crystals just before reaching the cloud point temperature. Seeding provides a low-energy surface for nucleation, directing the thermodynamics toward solid crystal growth rather than phase separation[3].

G Start Start Cooling/Antisolvent Crystallization Turbidity Turbidity Observed (Cloud Point) Start->Turbidity CheckPhase Microscopy / FBRM Check Turbidity->CheckPhase LLPS Liquid-Liquid Phase Separation (Oiling Out) CheckPhase->LLPS Droplets form Crystals Solid Nucleation (Crystals) CheckPhase->Crystals Particles form FixOiling Reduce Supersaturation: 1. Heat to clear 2. Add Seed Crystals 3. Slower Cooling Rate LLPS->FixOiling Success Pure Crystalline Product Crystals->Success FixOiling->Crystals

Troubleshooting logic for liquid-liquid phase separation (oiling out) during crystallization.

Q2: How do the specific functional groups (5-bromo and 6-amine) influence the crystal packing, and how can I leverage this for single-crystal X-ray diffraction (SCXRD)?

A: The crystal engineering of this specific scaffold is governed by a thermodynamic competition between hydrogen bonding and halogen bonding[1]. The 6-amine group acts as a classic hydrogen bond donor, while the 5-bromo substituent participates in halogen bonding via its electrophilic σ -hole[1]. If precipitation is forced too quickly, these directional bonds form randomly, resulting in an amorphous powder. To obtain high-quality single crystals, you must use a diffusion-based method (like vapor diffusion). This allows the anti-solvent to slowly modulate the dielectric environment, giving the molecules the necessary time to reversibly break and reform bonds until the thermodynamically favored, highly ordered crystalline lattice is achieved.

Part 3: Validated Experimental Protocols

Protocol A: Bulk Recrystallization (DMF/Water System)

This protocol is designed for bulk purification. It utilizes a self-validating metastable zone approach to prevent oiling out.

  • Dissolution: Suspend 500 mg of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine in 4 mL of DMF. Heat to 80 °C under constant stirring until complete dissolution is achieved. DMF is required here to break the robust N-H···N intermolecular networks[2].

  • Hot Filtration (Validation Step): Pass the hot solution through a 0.22 µm PTFE syringe filter into a pre-warmed vial. Self-Validation: If the filtrate is not perfectly clear, insoluble impurities remain; repeat the filtration.

  • Metastable Zone Targeting: Maintain the filtrate at 80 °C. Add pre-warmed deionized water (anti-solvent) dropwise until a faint, persistent turbidity is observed.

  • Equilibration: Immediately add pure DMF drop-by-drop (usually 1-3 drops) until the solution just clears. Causality: This precise titration places your system exactly at the edge of the metastable zone, maximizing yield while preventing the rapid supersaturation that causes LLPS.

  • Controlled Cooling: Turn off the heating block and allow the system to cool to room temperature undisturbed within the thermal mass of the block (approx. 1 °C/min).

  • Harvest: Filter the resulting crystalline prisms, wash with cold water to remove residual DMF, and dry under high vacuum.

Protocol B: Vapor Diffusion for SCXRD

This protocol is optimized for growing pristine single crystals suitable for X-ray diffraction by utilizing ultra-slow kinetics.

  • Preparation: Dissolve 10 mg of the compound in 0.5 mL of DMF in a small 1-dram inner glass vial. Ensure the solution is undersaturated.

  • Chamber Setup: Place the uncapped inner vial into a larger 20 mL outer vial containing 3 mL of a volatile anti-solvent (e.g., diethyl ether or hexane).

  • Sealing: Cap the outer vial tightly with a Teflon-lined lid and wrap the seal with Parafilm to prevent vapor escape.

  • Incubation: Store the setup in a dark, vibration-free environment at a constant 20 °C for 7 to 14 days. Causality: The volatile anti-solvent will slowly vaporize and diffuse into the DMF, gradually lowering the solubility of the API and inducing nucleation at the lowest possible energy state.

  • Harvesting (Validation Step): Carefully extract the crystals using a nylon loop. Self-Validation: Inspect the crystals under a polarized light microscope; distinct birefringence confirms a highly ordered crystalline lattice rather than an amorphous glass.

G Step1 Dissolve API in Good Solvent (DMF) Step2 Filter into Inner Vial Step1->Step2 Step3 Place in Outer Vial with Antisolvent Step2->Step3 Step4 Seal Outer Vial Tightly Step3->Step4 Step5 Incubate at 20°C (Vapor Equilibration) Step4->Step5 Step6 Harvest Single Crystals for SCXRD Step5->Step6

Step-by-step workflow for vapor diffusion crystallization to obtain single crystals.

References

  • One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: ACS Publications (Crystal Growth & Design) URL:[Link]

  • Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different Source: ACS Publications (Accounts of Chemical Research) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Bromo- vs. 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine in Cross-Coupling Methodologies

Executive Summary The 1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine scaffold is a privileged pharmacophore frequently utilized in the design of kinase inhibitors and CNS-active therapeutics. Functionalization at the C5 posi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine scaffold is a privileged pharmacophore frequently utilized in the design of kinase inhibitors and CNS-active therapeutics. Functionalization at the C5 position via transition-metal-catalyzed cross-coupling is the primary strategy for exploring chemical space around this core. This guide provides an objective, data-driven comparison of the 5-bromo and 5-chloro derivatives, detailing the mechanistic causality behind their reactivity differences and providing self-validating experimental protocols to ensure reproducible functionalization.

Physicochemical & Electronic Profiling

The fundamental divergence in reactivity between the two scaffolds stems from the physical properties of the C5-halogen bond. The table below summarizes the quantitative data dictating their performance in Palladium-catalyzed cross-coupling.

Property5-Bromo Derivative5-Chloro DerivativeMechanistic Impact on Reactivity
Halogen Leaving Group Bromine (Br)Chlorine (Cl)Determines the activation energy required for the catalytic cycle.
C-X Bond Dissociation Energy ~81 kcal/mol~96 kcal/molA ~15 kcal/mol higher BDE makes the C-Cl bond significantly harder to cleave[1].
Van der Waals Radius 1.85 Å1.75 ÅLarger radius of Br leads to weaker orbital overlap with Carbon, facilitating cleavage.
Electronegativity (Pauling) 2.963.16Cl is more inductively withdrawing, but the bond strength dominates reactivity.
Typical Pd Catalyst System Pd(PPh3)4, Pd(dppf)Cl2Pd2(dba)3 / XPhosCl strictly requires highly active, electron-rich ligands to force insertion.

Mechanistic Causality: The Oxidative Addition Bottleneck

In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the first step—oxidative addition of the Pd(0) species into the aryl halide bond—is typically rate-limiting.

The Electronic Penalty of the Scaffold: While the pyrazolo[3,4-b]pyridine core is naturally electron-deficient, the C6-amino group exerts a strong mesomeric (+M) electron-donating effect ortho to the C5 position. Because oxidative addition is essentially a nucleophilic attack by the electron-rich Pd(0) center onto the aryl ring, localized electron density from the amino group repels the metal, raising the activation barrier[2].

Because of this electronic penalty, the ~15 kcal/mol difference in bond dissociation energy (BDE) between C-Br and C-Cl becomes the defining bottleneck[1]. The 5-bromo derivative readily undergoes oxidative addition with standard bidentate or simple phosphine ligands because the weaker C-Br bond compensates for the electronic deactivation[3]. Conversely, the 5-chloro derivative is rendered highly inert under standard conditions. It strictly requires bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos or BrettPhos) to force the dissociation of pre-catalyst ligands, creating a highly reactive, monoligated 14-electron L1​Pd(0) active species capable of breaking the strong C-Cl bond.

MechanisticDivergence Start 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine Br_Node 5-Bromo Derivative BDE: ~81 kcal/mol Start->Br_Node Cl_Node 5-Chloro Derivative BDE: ~96 kcal/mol Start->Cl_Node OxAdd_Br Fast Oxidative Addition Standard Ligands (e.g., dppf, PPh3) Temp: 80°C Br_Node->OxAdd_Br Low Activation Barrier OxAdd_Cl Slow Oxidative Addition Bulky, e-Rich Ligands (e.g., XPhos) Temp: 100-110°C Cl_Node->OxAdd_Cl High Activation Barrier Coupling Transmetalation & Reductive Elimination OxAdd_Br->Coupling OxAdd_Cl->Coupling Product C5-Functionalized Product Coupling->Product

Fig 1. Mechanistic divergence in Pd-catalyzed cross-coupling based on C5-halogen selection.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of the 5-Bromo Scaffold

Objective: High-yielding C-C bond formation under mild, standard conditions.

  • Reagents: 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v).

  • Step-by-Step Methodology:

    • Charge a Schlenk flask with the 5-bromo scaffold, arylboronic acid, and K₂CO₃.

    • Add the solvent mixture and rigorously degas via three freeze-pump-thaw cycles. (Causality: Oxygen rapidly oxidizes the active Pd(0) to inactive Pd(II) species).

    • Add Pd(dppf)Cl₂ under an argon atmosphere.

    • Heat the mixture to 85 °C for 6-8 hours.

    • Monitor via LC-MS. Upon completion, cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

  • System Validation: Pd(dppf)Cl₂ provides a stable bidentate environment that prevents catalyst aggregation (black palladium formation) while remaining active enough to insert into the weakened C-Br bond.

Protocol B: Suzuki-Miyaura Coupling of the 5-Chloro Scaffold

Objective: Overcoming the high C-Cl activation barrier via advanced ligand design.

  • Reagents: 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine (1.0 eq), Arylboronic acid (1.5 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), K₃PO₄ (2.5 eq).

  • Solvent: Toluene / H₂O (10:1 v/v) or 1,4-Dioxane.

  • Step-by-Step Methodology:

    • Pre-catalyst Generation: In a separate inert vial, mix Pd₂(dba)₃ and XPhos in solvent at 60 °C for 15 minutes. (Causality: This ensures full ligand exchange, displacing the stabilizing but inhibitory dba ligands to generate the active L1​Pd(0) species).

    • Charge the main reactor with the 5-chloro scaffold, arylboronic acid, and K₃PO₄. Degas thoroughly.

    • Transfer the pre-catalyst solution to the main reactor via syringe.

    • Heat to 100-110 °C for 12-16 hours.

  • System Validation: The 1:2 Pd-to-XPhos ratio ensures the bulky ligand forces the formation of a highly electron-rich Pd center capable of inserting into the strong C-Cl bond, despite the +M deactivation from the adjacent C6-amine.

Strategic Selection Guide

Choosing between the bromo and chloro derivatives depends entirely on the phase and goals of the drug development program.

DecisionTree Q1 Primary Goal of Synthesis? Lib Library Synthesis / Mild Conditions Q1->Lib Scale Process Scale-up / Cost Optimization Q1->Scale Orth Orthogonal Coupling (Multiple Halogens) Q1->Orth Br_Choice Select 5-Bromo Derivative Lib->Br_Choice Cl_Choice Select 5-Chloro Derivative Scale->Cl_Choice Orth->Br_Choice If Cl is elsewhere Orth->Cl_Choice If Br is elsewhere

Fig 2. Strategic decision matrix for selecting the optimal 5-halo pyrazolo[3,4-b]pyridine scaffold.

  • Select the 5-Bromo Scaffold for early-stage discovery, parallel library synthesis, and when coupling partners are thermally sensitive. The mild conditions and broad catalyst compatibility ensure high success rates across diverse substrates.

  • Select the 5-Chloro Scaffold for process chemistry and scale-up (chlorides are significantly cheaper and offer better atom economy) or for orthogonal coupling strategies. If your target molecule requires coupling at multiple sites, utilizing the 5-chloro scaffold allows you to selectively couple a more reactive bromide elsewhere on the molecule first, saving the C5-chloride for a subsequent, higher-temperature step.

References

  • Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms Source: Journal of the American Chemical Society URL: [Link]

  • Title: Comparison of C-Cl and C-Br BDEs using UB3LYP/6-31G(d) Source: ResearchGate URL: [Link]

  • Title: Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry Source: Organometallics URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Binding Affinity of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine Scaffolds

Introduction: The Privileged Scaffold in Kinase Inhibition In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with a variety of biological targets with high affinity. The pyrazolo[3,4-b]pyridine core is a prominent member of this class, frequently forming the foundation of potent kinase inhibitors.[1][2] This guide focuses on a specific, highly functionalized subset: the 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine scaffold. The strategic placement of a bromine atom at the C5 position, a methyl group on the pyrazole nitrogen, and an amine at C6 creates a versatile platform for developing selective and potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.

This document will provide an in-depth comparison of the binding affinities of derivatives based on this scaffold, supported by experimental data and detailed protocols. We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, offering insights for researchers and professionals in drug development.

Comparative Binding Affinity Analysis

Compound IDTarget KinaseIC50 (nM)Scaffold CharacteristicsReference
Compound C03 TRKA565-bromo-pyrazolo[3,4-b]pyridine core[3]
Compound 15y TBK10.21H-pyrazolo[3,4-b]pyridine core
Compound 15i TBK18.51H-pyrazolo[3,4-b]pyridine core[4]
Compound 15t TBK10.81H-pyrazolo[3,4-b]pyridine core[4]
Larotrectinib TRKA/B/C<20Contains a pyrazolo[1,5-a]pyrimidine core
Entrectinib TRKA/B/C1-5Contains a pyrazolo[3,4-b]pyridine core[3]

Key Insights from the Data:

  • The 5-bromo-pyrazolo[3,4-b]pyridine scaffold is a key component in achieving potent, low nanomolar inhibition of Tropomyosin receptor kinase A (TRKA), as demonstrated by Compound C03.[3]

  • Derivatives of the broader 1H-pyrazolo[3,4-b]pyridine class have shown exceptional potency against TANK-binding kinase 1 (TBK1), with IC50 values reaching the sub-nanomolar range (Compound 15y).[4] This highlights the scaffold's potential for developing highly effective inhibitors.

  • The data for compounds 15y, 15i, and 15t, while not containing the 5-bromo substitution, underscore the significant impact of substitutions on the pyrazolo[3,4-b]pyridine core on binding affinity.[4] The variation in their IC50 values points to a rich structure-activity relationship ripe for exploration.

Structure-Activity Relationship (SAR) Insights

The binding affinity of a compound is intricately linked to its three-dimensional structure and the specific interactions it forms with the target protein. For the 5-bromo-pyrazolo[3,4-b]pyridine scaffold, several structural features are critical for high-affinity binding.

cluster_0 Structure-Activity Relationship (SAR) of the 5-Bromo-Pyrazolo[3,4-b]pyridine Scaffold Scaffold 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine C5_Bromo C5-Bromo: - Potentiation of activity - Occupies hydrophobic pocket - Potential for halogen bonding Scaffold->C5_Bromo Key Feature N1_Methyl N1-Methyl: - Modulates solubility - Influences planarity and ring stacking - Can be replaced with other alkyl groups to fine-tune properties Scaffold->N1_Methyl Modulating Group C6_Amine C6-Amine: - Key hydrogen bond donor/acceptor - Point of diversification for targeting specific amino acid residues Scaffold->C6_Amine Interaction Point Binding_Affinity High Binding Affinity (Low nM IC50) C5_Bromo->Binding_Affinity N1_Methyl->Binding_Affinity C6_Amine->Binding_Affinity

Caption: Key structural features of the 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine scaffold and their influence on binding affinity.

  • The 5-Bromo Substituent: The bromine atom at the C5 position is not merely a placeholder. Its size and electronegativity allow it to occupy hydrophobic pockets within the kinase active site. Furthermore, it can participate in halogen bonding, a type of non-covalent interaction that can significantly enhance binding affinity and selectivity.

  • The N1-Methyl Group: The methyl group on the pyrazole nitrogen plays a crucial role in modulating the compound's physicochemical properties, such as solubility and membrane permeability. It also influences the overall planarity of the heterocyclic system, which can affect aromatic stacking interactions with residues like phenylalanine or tyrosine in the ATP-binding pocket.

  • The C6-Amine Group: The amine at the C6 position is a critical interaction point, often forming hydrogen bonds with the hinge region of the kinase. This interaction is a hallmark of many Type I kinase inhibitors and serves as an anchor for the molecule within the active site. The C6-amine also provides a convenient point for chemical modification, allowing for the introduction of various side chains to probe for additional interactions and enhance selectivity.

Experimental Protocols for Determining Binding Affinity

To ensure the trustworthiness and reproducibility of binding affinity data, standardized and robust experimental methodologies are essential. Below are detailed protocols for three widely used techniques in drug discovery for quantifying protein-ligand interactions.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.[5]

Start Start: Prepare Reagents Step1 1. Fluorescent Tracer Preparation: Synthesize or purchase a fluorescently labeled ligand (tracer) that binds to the target kinase. Start->Step1 Step2 2. Assay Buffer Preparation: Prepare a suitable buffer (e.g., PBS with 0.01% Tween-20) to maintain protein stability. Step1->Step2 Step3 3. Serial Dilution of Test Compound: Perform a serial dilution of the 5-bromo-pyrazolo[3,4-b]pyridine derivative. Step2->Step3 Step4 4. Assay Plate Setup: Add target kinase, fluorescent tracer, and diluted test compound to a microplate. Step3->Step4 Step5 5. Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium. Step4->Step5 Step6 6. FP Measurement: Read the fluorescence polarization on a suitable plate reader. Step5->Step6 Step7 7. Data Analysis: Plot the change in polarization against the compound concentration and fit to a suitable model to determine IC50. Step6->Step7 End End: Determine IC50 Step7->End

Caption: A generalized workflow for determining inhibitor potency using a Fluorescence Polarization assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the target kinase in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of a fluorescently labeled tracer known to bind to the kinase.

    • Prepare a serial dilution of the test compound (5-bromo-pyrazolo[3,4-b]pyridine derivative) in the assay buffer.

  • Assay Procedure:

    • In a 384-well microplate, add the assay buffer.

    • Add the test compound at various concentrations.

    • Add the target kinase to a final concentration optimized for the assay window.

    • Add the fluorescent tracer to a final concentration typically at or below its Kd.

    • Include controls for no inhibition (DMSO vehicle) and background (no kinase).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60-120 minutes, protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units.

    • Plot the mP values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time binding of an analyte in solution to a ligand immobilized on a sensor surface.[6][7] It provides kinetic data, including association (kon) and dissociation (koff) rates, in addition to the equilibrium dissociation constant (KD).

Step-by-Step Protocol:

  • Sensor Chip Preparation:

    • Select a sensor chip appropriate for immobilizing the target kinase (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the target kinase onto the activated surface.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the 5-bromo-pyrazolo[3,4-b]pyridine derivative in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound dilutions over the sensor surface at a constant flow rate.

    • Monitor the change in the refractive index, which is proportional to the mass of the compound binding to the immobilized kinase, in real-time.

    • After each injection, allow for a dissociation phase where running buffer flows over the surface.

    • Regenerate the sensor surface if necessary using a mild regeneration solution (e.g., a low pH buffer).

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[3][8]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a solution of the target kinase in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a solution of the 5-bromo-pyrazolo[3,4-b]pyridine derivative in the same buffer. It is critical that the buffer is identical for both the protein and the ligand to avoid heat of dilution effects.

    • Thoroughly degas both solutions.

  • ITC Experiment:

    • Load the target kinase into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume.

    • Perform a series of small injections of the ligand into the sample cell.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Conclusion and Future Directions

The 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. The available data on closely related analogues underscores the importance of the 5-bromo substitution and the overall pyrazolo[3,4-b]pyridine core in achieving high binding affinity. The structure-activity relationships discussed herein provide a rational basis for the further optimization of this scaffold.

Future work should focus on the systematic synthesis and evaluation of a library of derivatives based on the specific 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine scaffold. By systematically varying the substituents at the C6-amine position and exploring alternative alkyl groups at the N1 position, it will be possible to fine-tune the binding affinity and selectivity against a panel of therapeutically relevant kinases. The application of the robust biophysical techniques detailed in this guide will be paramount in accurately characterizing these interactions and advancing the most promising candidates toward clinical development.

References

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Ma, Y., & Ai, J. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1745. [Link]

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?[Link]

  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Wang, J., Zhang, Y., Li, Y., Li, J., ... & Zhang, Y. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1481-1496. [Link]

  • Stampelou, M., Suchankova, A., Tzortzini, E., et al. (2021). Novel Pyrazolo[3,4-c]pyridine Antagonists with Nanomolar affinity for A1 / A3 Adenosine Receptors: Binding Kinetics and Exploration of their Binding Profile Using Mutagenesis Experiments, MD simulations and TI/MD calculations. ChemRxiv. [Link]

  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters, 8(3), 125-134. [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits. Retrieved from [Link]

  • Ciulli, A. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. In Protein-Ligand Interactions (pp. 35-53). Humana Press. [Link]

  • bioRxiv. (2023, June 29). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. [Link]

  • Taylor & Francis Online. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • Tsoleridis, C. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. [Link]

  • PubChem. (n.d.). 5-bromo-1-methyl-1h-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Doron Scientific. (2023, March 3). 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. [Link]

  • Quiroga, J., & Elguero, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Pharmaceuticals, 15(4), 430. [Link]

  • Hassan, A. S., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Taibah University for Science, 15(1), 503-512. [Link]

  • Terungwa, I. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The compound 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The compound 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine (CAS: 1707728-06-0) presents unique disposal challenges due to its halogenated nature and nitrogen-dense heterocyclic core. Improper handling of this material downstream can compromise laboratory safety, inflate disposal costs, and trigger severe environmental liabilities.

This guide provides a self-validating, step-by-step operational plan for the safe segregation, containment, and disposal of this specific compound, designed to build deep operational trust within your laboratory environment.

Physicochemical Hazard Profile

To design an effective disposal strategy, we must first understand the quantitative and structural parameters of the waste material.

PropertyValueOperational Disposal Implication
Chemical Name 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amineMust be explicitly written on all waste manifests; abbreviations are prohibited by OSHA standards.
CAS Registry Number 1707728-06-0Required for precise environmental tracking and EPA waste profiling.
Halogen Content ~32.9% Bromine by massStrictly classifies the material as a Halogenated Organic Compound (HOC), dictating specialized incineration.
Physical State Solid (Powder/Crystals)Necessitates dual-stream waste management (solid consumables vs. solvent-dissolved liquid waste).
Regulatory Classification Halogenated Organic WasteRequires high-temperature incineration (>1000°C) with flue gas scrubbing to neutralize hydrobromic acid (HBr).
The Causality of Halogenated Waste Segregation

In laboratory environments, the most critical error made with brominated heterocycles is cross-contamination with non-halogenated waste streams. Why is this distinction so vital?

When a compound containing a covalently bonded halogen (like the bromine at the C5 position of our pyrazolopyridine core) is incinerated, it releases halogen radicals. If mixed with standard organic waste and burned at standard temperatures, these radicals can react to form highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs).

Therefore, the 1 mandates that halogenated wastes be strictly segregated and routed to specialized RCRA-permitted incinerators capable of high-temperature destruction and caustic scrubbing[1]. Mixing even a small amount of this compound into a non-halogenated carboy converts the entire volume into expensive halogenated waste, exponentially increasing institutional disposal costs[2].

Segregation and Disposal Workflow

DisposalWorkflow A Waste Generation: 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine B Solid Waste (Powder, Tips, Weigh Boats) A->B Dry handling C Liquid Waste (Dissolved in Organic Solvents) A->C Post-reaction D Halogenated Solid Waste Bin (Double-bagged, Sealed) B->D Transfer E Halogenated Liquid Carboy (Vented Cap, Segregated) C->E Solvent transfer F EHS Collection & Manifesting (EPA/RCRA Compliant) D->F Log & Label E->F Log & Label G High-Temperature Incineration (>1000°C + Flue Scrubbing) F->G Final Disposal

Fig 1: Segregation and disposal workflow for halogenated heterocyclic amines.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system—meaning the completion of the step inherently proves its success, leaving no room for ambiguity or undetected exposure.

Protocol A: Management of Solid Waste (Powders & Contaminated Consumables)

Applicability: Weigh boats, spatulas, Kimwipes, and empty reagent vials contaminated with the raw powder.

  • Primary Containment: Place all contaminated consumables into a designated, puncture-resistant solid waste bin lined with a 6-mil polyethylene bag.

  • Aerosol Prevention: Do not forcefully expel air from the bag when sealing, as this can aerosolize the fine brominated powder into the user's breathing zone.

  • Labeling: Affix a hazardous waste tag immediately. Per the 3, the label must explicitly state "5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine" and include the hazard warning "Toxic/Halogenated Solid"[3].

  • Self-Validation Step: Perform a "shake test" on the sealed bag. If any particulate matter escapes into the secondary container, the primary seal has failed and the waste must be immediately double-bagged.

Protocol B: Management of Liquid Waste (Solvent Solutions)

Applicability: Post-reaction mixtures where the compound is dissolved in solvents like DMSO, DMF, or DCM.

  • Compatibility Verification: Ensure the receiving waste carboy is made of High-Density Polyethylene (HDPE), which is chemically compatible with both the brominated solute and common organic solvents.

  • Segregated Transfer: Using a dedicated funnel, transfer the solution into the carboy labeled specifically for Halogenated Organic Solvents (often color-coded green in institutional EHS systems)[2].

  • Venting: Cap the carboy with a vented closure to prevent pressure buildup from solvent vapor or latent reactivity.

  • Self-Validation Step: After capping, wipe the exterior of the carboy with a clean, dry Kimwipe. Inspect the wipe under standard lighting; any discoloration or solvent odor indicates a spill or micro-leak during transfer that must be immediately decontaminated.

Spill Response & Decontamination Methodology

In the event of an accidental release of the raw powder, immediate containment is required to prevent inhalation exposure and cross-contamination of laboratory surfaces.

  • Aerosol Suppression: Do not sweep dry powder. Lightly mist the spilled 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine with a compatible solvent (e.g., a small amount of water or isopropanol) to bind the dust and prevent it from becoming airborne.

  • Collection: Use a disposable plastic scoop to collect the dampened material. Transfer it directly into a sealable zip-lock bag[4].

  • Surface Neutralization: Wipe the affected area with a damp paper towel, working strictly from the perimeter inward to prevent spreading the contamination[4].

  • Self-Validation Step: After the initial cleanup, perform a secondary wipe of the area with a fresh, solvent-dampened pad. If the pad shows any residual color or UV-fluorescence (a common trait in conjugated heterocyclic systems), repeat the decontamination step until the pad remains completely pristine.

References
  • OSHA 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.[Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste. U.S. Environmental Protection Agency (EPA).[Link]

  • Hazardous Materials Disposal Guide. Nipissing University.[Link]

  • Key Elements of an OSHA Compliant Laboratory Safety Management Program. YMAWS Safety Guidelines. [Link]

Sources

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